molecular formula C9H17NO6 B15540837 2-Amino-1,3-bis(carboxylethoxy)propane

2-Amino-1,3-bis(carboxylethoxy)propane

カタログ番号: B15540837
分子量: 235.23 g/mol
InChIキー: HWQYUSUCQZDSSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-1,3-bis(carboxylethoxy)propane is a useful research compound. Its molecular formula is C9H17NO6 and its molecular weight is 235.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYUSUCQZDSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a functionalized chemical compound with a central amine and two terminal carboxylic acid groups connected by ethoxy linkers. This structure makes it a valuable building block in various chemical and biomedical applications, particularly in the field of drug development as a linker molecule. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

The chemical properties of this compound and its commonly available hydrochloride salt are summarized below. The data is compiled from various chemical supplier databases and safety data sheets.

General Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acidN/A
Molecular Formula C9H17NO6[1]
Molecular Weight 235.24 g/mol [1]
CAS Number 1020112-73-5 (HCl salt)[1]
Physicochemical Properties of the Hydrochloride Salt
PropertyValueSource
Appearance White to off-white solid[2]
Purity >96% to >98%[1][3]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Store at -20°C, keep dry and cool[2][3]
Stability Stable under recommended storage conditions[5]

Reactivity and Functional Groups

The key to the utility of this compound lies in its trifunctional nature, possessing a primary amine and two carboxylic acids.

  • Amino Group: The primary amine is nucleophilic and can react with various electrophiles. Common reactions include acylation with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds, and reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.[1]

  • Carboxylic Acid Groups: The two terminal carboxylic acid groups can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. Common activating agents include carbodiimides like EDC or DCC.[1]

This dual reactivity makes it an ideal linker for connecting two different molecules, a core principle in the design of PROTACs.

Role in PROTACs

This compound is described as a PEG-based PROTAC linker.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The ethoxy units in this compound provide flexibility and hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC.

General PROTAC Mechanism

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: A diagram illustrating the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of this compound could be envisioned starting from a protected 2-aminopropane-1,3-diol.

Synthesis_Workflow Hypothetical Synthesis Workflow Start Protected 2-Aminopropane-1,3-diol Step1 Williamson Ether Synthesis (e.g., with ethyl bromoacetate) Start->Step1 Intermediate Protected Di-ester Intermediate Step1->Intermediate Step2 Deprotection of Amino Group Intermediate->Step2 Product_ester 2-Amino-1,3-bis(ethoxycarbonylethoxy)propane Step2->Product_ester Step3 Hydrolysis of Esters Product_ester->Step3 Final_Product This compound Step3->Final_Product

Caption: A potential multi-step synthesis route for this compound.

Methodology:

  • Protection: The amino group of 2-aminopropane-1,3-diol is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its reaction in the subsequent step.

  • Williamson Ether Synthesis: The protected diol is then reacted with an excess of an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form the di-ester intermediate.[6][7]

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

  • Hydrolysis: The terminal ethyl esters are hydrolyzed to carboxylic acids using a base such as sodium hydroxide, followed by acidification to yield the final product.

Purification and Analysis Workflow

Purification of the zwitterionic final product can be challenging. A combination of techniques would likely be employed.

Analysis_Workflow Purification and Analysis Workflow cluster_purification Purification Methods cluster_analysis Analytical Techniques Crude Crude Product Purification Purification Crude->Purification Ion_Exchange Ion-Exchange Chromatography Purification->Ion_Exchange RP_HPLC Reverse-Phase HPLC (with ion-pairing agent) Purification->RP_HPLC Analysis Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (ESI-MS) Analysis->MS Purity_Check Purity Assessment (HPLC) Analysis->Purity_Check Final Pure Product Ion_Exchange->Analysis RP_HPLC->Analysis Purity_Check->Final

Caption: A typical workflow for the purification and structural confirmation of the synthesized compound.

Methodology:

  • Purification: Due to the zwitterionic nature of the molecule at certain pHs, ion-exchange chromatography could be an effective purification method.[8] Alternatively, reverse-phase HPLC with an ion-pairing reagent or under acidic or basic conditions to suppress the ionization of one of the functional groups could be employed.[9][10]

  • Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized compound. A Certificate of Analysis for the hydrochloride salt indicates that the ¹H NMR spectrum is consistent with the structure.[2]

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.

    • Purity Assessment: The purity of the final product would be determined by HPLC.

Conclusion

This compound is a versatile chemical building block with significant potential in drug discovery, particularly in the design of PROTACs. Its trifunctional nature allows for the straightforward linkage of different molecular entities. While detailed public data on its physicochemical properties and synthesis is limited, its structural features suggest clear pathways for its application and analysis. Further research into this and similar linker molecules will be valuable for the advancement of targeted protein degradation and other bioconjugation strategies.

References

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride is a heterobifunctional polyethylene glycol (PEG)-based linker essential in the fields of bioconjugation and drug development. Its unique trifunctional structure, featuring a central primary amine and two terminal carboxylic acids, allows for the covalent linkage of multiple molecular entities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is valued for its ability to bridge biomolecules with therapeutic agents or other functional moieties. The PEG component enhances the solubility and stability of the resulting conjugates while potentially reducing the immunogenicity of the attached molecules.

PropertyValueReference
CAS Number 1020112-73-5 (for HCl salt)[1]
Molecular Formula C₉H₁₇NO₆[1]
Molecular Weight 235.2 g/mol [1]
Purity >96%[1]
Functional Groups 1 x Primary Amine, 2 x Carboxylic Acids
Appearance White to off-white solid
Solubility Soluble in water and common organic solvents

Applications in Drug Development

The primary application of this compound lies in its use as a linker in the synthesis of complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic drug to an antibody. The carboxylic acid groups can be activated to react with primary amines (e.g., lysine residues) on the antibody surface. The linker's primary amine can then be conjugated to a payload molecule, creating a stable and effective ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This compound can serve as the central scaffold for a PROTAC, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a hypothetical pathway based on the synthesis of similar compounds.

Step 1: Protection of the Amine

  • Start with a suitable protected 2-aminopropane-1,3-diol derivative (e.g., Boc-protected).

  • Dissolve the protected diol in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride, to deprotonate the hydroxyl groups.

Step 2: Etherification

  • To the deprotonated diol, add a protected carboxyethylating agent (e.g., t-butyl 3-bromopropionate) in excess.

  • Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting protected intermediate by column chromatography.

Step 3: Deprotection

  • Dissolve the purified intermediate in a suitable solvent.

  • Remove the protecting groups from the carboxylic acid moieties (e.g., using trifluoroacetic acid for t-butyl esters).

  • Remove the protecting group from the amine (e.g., using a strong acid for a Boc group).

  • Purify the final product, this compound, using an appropriate method such as ion-exchange chromatography or crystallization.

General Protocol for Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a drug to an antibody using a linker with amine and carboxyl functionalities.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound linker

  • Drug with a reactive group for the linker's amine

  • Activation reagents for carboxylic acids (e.g., EDC and NHS)

  • Reaction buffers and purification columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a suitable concentration in a conjugation buffer.

  • Linker Activation:

    • Activate the carboxylic acid groups of the linker by reacting it with EDC and NHS in an appropriate buffer to form an NHS ester.

  • Conjugation to Antibody:

    • Add the activated linker to the antibody solution. The NHS esters will react with the primary amines on the antibody surface to form stable amide bonds.

    • Incubate the reaction mixture for a specified time at a controlled temperature.

  • Drug Conjugation:

    • Add the drug molecule to the antibody-linker conjugate. The drug will react with the free amine on the linker.

    • Allow the reaction to proceed to completion.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography or other suitable methods to remove unconjugated drug and linker.

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizing Workflows and Pathways

Logical Relationship of Functional Groups

G Functional Group Reactivity A This compound B Primary Amine (-NH2) A->B C Carboxylic Acids (-COOH) x2 A->C F Amide Bond Formation B->F Reacts with G Amide Bond Formation C->G Activated to react with D Activated Esters, Acyl Halides, etc. D->F E Primary Amines on Biomolecule E->G

Caption: Reactivity of the functional groups on the linker.

Experimental Workflow for ADC Synthesis

ADC_Workflow Antibody-Drug Conjugate Synthesis Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker This compound EDC_NHS EDC/NHS Linker->EDC_NHS Reacts with ActivatedLinker Activated Linker (NHS Ester) EDC_NHS->ActivatedLinker Forms Antibody Antibody ActivatedLinker->Antibody Conjugates to AntibodyLinker Antibody-Linker Conjugate Antibody->AntibodyLinker Drug Cytotoxic Drug ADC Antibody-Drug Conjugate Drug->ADC AntibodyLinker->Drug Reacts with Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., DAR) Purification->Characterization

Caption: General workflow for synthesizing an ADC.

References

A Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Amino-1,3-bis(carboxylethoxy)propane is a heterotrifunctional, PEG-based chemical linker instrumental in the fields of targeted drug delivery and protein degradation. Possessing a central primary amine and two terminal carboxylic acid groups, this molecule serves as a versatile scaffold for the synthesis of complex bioconjugates. Its primary applications lie in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it covalently connects distinct molecular entities to achieve a specific therapeutic outcome. This guide provides an in-depth overview of its physicochemical properties, chemical reactivity, and core applications, supplemented with experimental protocols and workflow diagrams for researchers in drug development.

Physicochemical Properties

This compound is most commonly supplied as a hydrochloride salt to improve handling and stability. Its properties, along with a key synthetic precursor, are summarized below.

PropertyThis compoundThis compound HCl Salt2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (Boc-Protected)
Molecular Weight 235.23 g/mol [1]271.70 g/mol [2]347.45 g/mol [3]
Molecular Formula C₉H₁₇NO₆[4]C₉H₁₈ClNO₆[2]C₁₇H₃₃NO₆[5]
CAS Number Not specified1020112-73-5[4]2171072-53-8[3][5]
Common Synonyms -3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid[6]di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate
Purity >95%[4][7]>95%[4][7]≥95%[3][5]
Storage Conditions -20°C to -80°C[2]-20°C to -80°C[2]-20°C[5]
Common Solvents -See Protocol Section 3.1DMSO, DCM, DMF[5]

Chemical Reactivity and Functionality

The utility of this molecule stems from its three distinct reactive sites. This heterotrifunctional nature allows for controlled, sequential conjugation of different molecules.

  • Primary Amine (-NH₂): The central amino group is nucleophilic and readily reacts with electrophiles such as activated NHS esters, carboxylic acids (in the presence of coupling agents), and carbonyls (aldehydes, ketones).[6][8]

  • Terminal Carboxylic Acids (-COOH): The two terminal carboxyl groups can be activated by reagents like EDC, DCC, or HATU to form stable amide bonds with primary amines.[6][8]

This structure makes it an ideal linker for connecting two different molecules, for example, a targeting ligand and a therapeutic payload. The tert-butoxycarbonyl (Boc) protected version is a key intermediate in multi-step synthesis, as the Boc groups protect the carboxylic acids while the amine is being functionalized; they can be subsequently removed under mild acidic conditions to reveal the carboxyl groups for the next reaction step.[5]

G cluster_linker Linker Core cluster_partners Conjugation Partners linker This compound nh2 -NH₂ linker->nh2 cooh1 -COOH linker->cooh1 cooh2 -COOH linker->cooh2 ligand1 Molecule A (e.g., Target Ligand / Antibody) nh2->ligand1 Forms Amide Bond (e.g., via NHS ester) ligand2 Molecule B (e.g., E3 Ligase Ligand / Drug Payload) cooh1->ligand2 Forms Amide Bond (e.g., via EDC/HATU) cooh2->ligand2

Functional role of the linker in bioconjugation.

Core Applications in Drug Development

A primary application of this linker is in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. By bringing these two proteins into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the cell's proteasome, effectively removing it from the system.[1]

The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

The PROTAC mechanism of action for targeted protein degradation.

In ADC development, linkers are used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used as part of the linker system in ADCs, connecting the antibody to the drug.[6] The properties of the linker influence the stability, solubility, and efficacy of the final ADC.

Experimental Protocols & Workflows

For in-vitro and in-vivo studies, proper solubilization is critical. The following protocols have been established for achieving a clear solution of at least 5 mg/mL (18.40 mM).[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

ProtocolComponent 1Component 2Component 3Component 4
1 10% DMSO40% PEG3005% Tween-8045% Saline
2 10% DMSO90% (20% SBE-β-CD in Saline)--
3 10% DMSO90% Corn Oil--

Example Preparation (Protocol 1): To prepare 1 mL of the working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.[2]

While specific reaction conditions vary based on the substrates, a generalized workflow for synthesizing a heterobifunctional molecule (e.g., a PROTAC) using this linker is outlined below. This example assumes the use of the Boc-protected version for controlled, sequential reactions.

G A Start: Boc-protected Linker B Step 1: Amine Coupling React free -NH₂ with Ligand A (activated with NHS ester) A->B C Intermediate 1: Ligand A attached, -COOH groups still Boc-protected B->C D Step 2: Deprotection Remove Boc groups using mild acid (e.g., TFA) C->D E Intermediate 2: Ligand A attached, -COOH groups are now free D->E F Step 3: Carboxyl Coupling Activate -COOH groups (EDC/HATU) and react with -NH₂ on Ligand B E->F G Final Product: Ligand A - Linker - Ligand B F->G

A generalized workflow for sequential bioconjugation.

Conclusion

This compound is a high-value chemical tool for researchers in medicinal chemistry and drug development. Its defined structure, with three orthogonal reactive handles, provides a reliable platform for the rational design and synthesis of targeted therapeutics like PROTACs and ADCs. Understanding its physicochemical properties and chemical reactivity is fundamental to its successful application in creating next-generation medicines.

References

In-Depth Technical Guide on the Structure Elucidation of 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The advent of PROTACs has revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

2-Amino-1,3-bis(carboxylethoxy)propane is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can be advantageous for the formation of a stable ternary complex between the POI and the E3 ligase. This guide focuses on the analytical methods required to confirm the chemical structure of this versatile linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₇NO₆[1]
Molecular Weight 235.23 g/mol [1]
CAS Number 1020112-73-5[1]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Proposed Synthesis Pathway

While a specific, detailed protocol for the synthesis of this compound is not widely published, a potential synthetic route can be conceptualized based on the known reactivity of its precursors. A plausible approach involves the protection of the amino group of a 2-amino-1,3-propanediol derivative, followed by etherification of the hydroxyl groups and subsequent deprotection.

A generalized workflow for such a synthesis is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection & Hydrolysis Start 2-Amino-1,3-propanediol Protect Protecting Group Addition (e.g., Boc anhydride) Start->Protect Protected N-Boc-2-amino-1,3-propanediol Protect->Protected Ether Alkylation with an ethoxycarboxylate precursor (e.g., ethyl bromoacetate) Protected->Ether Ester N-Boc-2-amino-1,3-bis (carboxylethoxy)propane diethyl ester Ether->Ester Deprotect Acidic Hydrolysis (e.g., HCl) Ester->Deprotect Final This compound Deprotect->Final

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: Spectroscopic and Analytical Data

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Below are the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) in ppm are summarized in Table 2.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5t4H-O-CH₂-CH₂ -COOH
~3.0-3.2m1H-CH -NH₂
~3.6t4H-CH₂ -O-CH₂-
~3.7t4H-O-CH₂ -CH₂-COOH

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms. The expected chemical shifts are presented in Table 3.

Chemical Shift (ppm)Assignment
~35-O-CH₂-CH₂ -COOH
~55-CH -NH₂
~68-CH₂ -O-CH₂-
~70-O-CH₂ -CH₂-COOH
~175-C OOH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

m/z ValueAssignment
236.1234[M+H]⁺ (Calculated for C₉H₁₈NO₆⁺)
218.1128[M+H - H₂O]⁺
190.1179[M+H - H₂O - CO]⁺
146.0812[M+H - CH₂CH₂COOH]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are listed in Table 5.

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (carboxylic acid) and N-H stretch (amine)
2950-2850C-H stretch (aliphatic)
1730-1700C=O stretch (carboxylic acid)
1200-1000C-O stretch (ether)

Role in PROTAC-Mediated Protein Degradation

This compound serves as a flexible linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The general mechanism of action for a PROTAC utilizing such a linker is depicted below.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Ubiquitinated POI E3->Ub_POI Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The structural elucidation of this compound is achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. These techniques provide unambiguous evidence for its chemical structure, which is crucial for its application as a reliable and effective linker in the development of PROTACs. The continued use of well-characterized linkers like this compound will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide on the Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route for 2-Amino-1,3-bis(carboxylethoxy)propane, a versatile bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Due to the limited availability of a detailed, peer-reviewed synthetic protocol in published literature, this guide outlines a plausible and chemically sound approach based on the double Michael addition of 2-amino-1,3-propanediol to ethyl acrylate.

Introduction and Applications

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure features a central primary amine and two terminal carboxylic acid moieties, allowing for orthogonal chemical modifications. This trifunctional nature makes it an ideal component for constructing complex molecular architectures. A primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[1] In a PROTAC molecule, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The specific length and chemical nature of the linker, such as that provided by this compound, are critical for the efficacy of the resulting PROTAC.

Proposed Synthetic Pathway

The most direct and feasible synthetic strategy for this compound is a double aza-Michael addition reaction. This involves the nucleophilic addition of the primary amine of 2-amino-1,3-propanediol (also known as serinol) to two equivalents of an acrylate ester, such as ethyl acrylate. This reaction is typically base-catalyzed and can often proceed under mild conditions. The resulting diethyl ester can then be hydrolyzed to yield the final di-acid product. This guide will focus on the synthesis of the diethyl ester precursor.

Experimental Protocol

The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of diethyl 2,2'-((2-aminopropane-1,3-diyl)bis(oxy))diacetate, the ethyl ester precursor of the target compound. This protocol is based on established principles of aza-Michael addition reactions.[2][3]

3.1. Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )
2-Amino-1,3-propanediolC₃H₉NO₂91.11
Ethyl acrylateC₅H₈O₂100.12
TriethylamineC₆H₁₅N101.19
Ethanol (anhydrous)C₂H₅OH46.07
Diethyl ether(C₂H₅)₂O74.12
Saturated aq. NaHCO₃--
Brine (Saturated aq. NaCl)--
Anhydrous MgSO₄MgSO₄120.37

Table 1: Properties of Key Reagents

3.2. Instrumentation

  • Round-bottom flasks and standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • NMR Spectrometer

  • Mass Spectrometer

3.3. Synthetic Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-amino-1,3-propanediol (1.0 eq.) in anhydrous ethanol (10 mL per gram of amino-diol).

  • Catalyst Addition: To the stirred solution, add triethylamine (0.1 eq.) as a base catalyst.

  • Substrate Addition: Slowly add ethyl acrylate (2.2 eq.) to the reaction mixture at room temperature. The addition may cause a slight exotherm.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Extract the aqueous phase with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure diethyl ester.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 2: Theoretical Product Data

CompoundMolecular FormulaMolar Mass ( g/mol )
Diethyl 2,2'-((2-aminopropane-1,3-diyl)bis(oxy))diacetateC₁₃H₂₅NO₆291.34
This compoundC₉H₁₇NO₆235.23

Visualizations

Synthesis_Pathway 2-Amino-1,3-propanediol 2-Amino-1,3-propanediol Diethyl_Ester Diethyl 2,2'-((2-aminopropane-1,3-diyl)bis(oxy))diacetate 2-Amino-1,3-propanediol->Diethyl_Ester Triethylamine, Ethanol, rt Ethyl_Acrylate Ethyl Acrylate (2 eq.) Ethyl_Acrylate->Diethyl_Ester Final_Product This compound Diethyl_Ester->Final_Product Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic route to this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Starting Material Add_Catalyst Add Base Catalyst Start->Add_Catalyst Add_Reagent Add Ethyl Acrylate Add_Catalyst->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR & Mass Spectrometry Purify->Characterize

Caption: General experimental workflow for the synthesis.

References

Technical Guide: 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1,3-bis(carboxylethoxy)propane, with a focus on its solubility characteristics and its application as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a chemical reagent featuring a central amino group and two terminal carboxylic acid functionalities connected by ethoxypropane chains. This heterobifunctional nature makes it a valuable building block in bioconjugation and drug development, particularly as a polyethylene glycol (PEG)-based linker. The PEG characteristics of the molecule can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3]

The hydrochloride salt of this compound is also commercially available and is often used in experimental settings.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, data for its hydrochloride salt and a related t-butyl protected analog provide insights into its solubility profile. The presence of both an amino group and carboxylic acids suggests that the solubility will be pH-dependent.

Table 1: Qualitative Solubility Data

CompoundSolvent(s)Observed SolubilityNotes
This compound Hydrochloride Dimethyl Sulfoxide (DMSO)200 mg/mL (736.11 mM)Ultrasonic assistance may be required. The use of hygroscopic DMSO can significantly impact solubility.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (18.40 mM)A clear solution is obtained, though the saturation point is unknown.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (18.40 mM)A clear solution is formed; saturation is not determined.
10% DMSO / 90% Corn Oil≥ 5 mg/mL (18.40 mM)Achieves a clear solution, with an unknown saturation point.
2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)SolubleThis is the t-butyl ester protected form of the parent compound.[5]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[6][7] The following protocol outlines the general procedure.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or agitator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a mechanical agitator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until a plateau is reached.[8]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully separate the saturated solution from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a filter that does not interact with the compound.

  • Analysis:

    • Accurately dilute an aliquot of the clear, saturated solution with the solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method.

    • Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility.

  • Replicates:

    • Perform the entire experiment in triplicate to ensure the reliability of the results.[8]

Application in PROTAC Synthesis

This compound is primarily utilized as a heterobifunctional, PEG-based linker in the synthesis of PROTACs.[9] PROTACs are chimeric molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10] The amino group on this compound provides a reactive handle for conjugation to one part of the PROTAC (e.g., the E3 ligase ligand), while the two carboxylic acid groups can be coupled to the other part (e.g., the POI-binding ligand), typically through amide bond formation.[11]

General Structure of a PROTAC POI Protein of Interest (POI) Ligand Linker This compound (Linker) POI->Linker E3 E3 Ligase Ligand Linker->E3

Caption: General PROTAC Structure.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

The following is a general, two-step protocol for synthesizing a PROTAC using this compound as the linker. This procedure involves standard amide coupling reactions.

Step 1: Coupling of the E3 Ligase Ligand

Objective: To couple an amine-functionalized E3 ligase ligand to one of the carboxylic acid groups of the linker.

Materials:

  • This compound

  • E3 ligase ligand with a free amine group (e.g., a pomalidomide derivative)

  • Amine protecting group (e.g., Boc-anhydride)

  • Coupling reagents (e.g., HATU, HOBt, EDC)[12]

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Deprotection reagent (e.g., TFA in DCM)

Procedure:

  • Protection: Protect the primary amine of this compound with a suitable protecting group (e.g., Boc group) to prevent self-reaction.

  • Activation: In an anhydrous solvent, activate one of the carboxylic acid groups of the protected linker using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

  • Coupling: Add the amine-containing E3 ligase ligand to the reaction mixture. Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the resulting conjugate by chromatography (e.g., HPLC).

  • Deprotection: Remove the protecting group from the linker's amine to prepare for the next coupling step.

Step 2: Coupling of the POI Ligand

Objective: To couple a carboxylic acid-functionalized POI ligand to the now-free amine of the linker-E3 ligase conjugate.

Materials:

  • Purified linker-E3 ligase conjugate from Step 1

  • POI ligand with a carboxylic acid group

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Activation: In a separate flask, activate the carboxylic acid group of the POI ligand using a coupling reagent and a base in an anhydrous solvent.

  • Coupling: Add the deprotected linker-E3 ligase conjugate to the activated POI ligand solution. Stir at room temperature until the reaction is complete, as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the desired product.

PROTAC Synthesis Workflow cluster_step1 Step 1: E3 Ligase Ligand Coupling cluster_step2 Step 2: POI Ligand Coupling A1 Protect Amine on Linker A2 Activate Carboxylic Acid (e.g., with HATU/DIPEA) A1->A2 A3 Couple Amine-Functionalized E3 Ligase Ligand A2->A3 A4 Purify Intermediate A3->A4 A5 Deprotect Linker Amine (e.g., with TFA) A4->A5 B2 Couple Linker-E3 Ligase Intermediate A5->B2 Linker-E3 Intermediate B1 Activate Carboxylic Acid on POI Ligand B1->B2 B3 Final PROTAC Purification (Prep-HPLC)

Caption: PROTAC Synthesis Workflow.

References

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride salt, a versatile heterobifunctional linker crucial in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

This compound hydrochloride salt is a polyethylene glycol (PEG) derivative featuring a primary amine and two terminal carboxylic acid groups. This trifunctional nature allows for the covalent linkage of different molecules, making it a valuable tool in the synthesis of complex biomolecular conjugates.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride salt.

PropertyValueSource(s)
Chemical Name Propanoic acid, 3,3'-[(2-amino-1,3-propanediyl)bis(oxy)]bis-, hydrochloride (1:1)[1]
Molecular Formula C₉H₁₈ClNO₆[1]
Molecular Weight 271.70 g/mol [1]
Appearance White to off-white solid[1]
Purity (by ¹H NMR) ≥97.0%[1]
CAS Number 2421153-68-4, 1020112-73-5[1][2][3]
Storage Store at room temperature, keep dry and cool. For long-term storage in solvent, -20°C for 1 year or -80°C for 2 years is recommended.[1]
Structural Information

The chemical structure of this compound hydrochloride salt is characterized by a central 2-aminopropane backbone with two carboxylethoxy arms.

Applications in Drug Development and Research

The primary utility of this linker lies in its ability to conjugate different molecular entities, which is particularly relevant in the following areas:

  • PROTACs: This linker is extensively used in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5] The linker connects the target protein-binding ligand to the E3 ligase-binding ligand.[4][5]

  • Antibody-Drug Conjugates (ADCs): The functional groups of this linker are suitable for attaching cytotoxic payloads to antibodies, a key strategy in the development of ADCs.[6]

  • PEGylation: As a PEG derivative, it can be used to modify therapeutic molecules to improve their pharmacokinetic and pharmacodynamic properties, such as increasing in vivo half-life and reducing immunogenicity.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound hydrochloride salt. These protocols are based on the known reactivity of its functional groups.

Amide Bond Formation via the Amino Group

This protocol describes the conjugation of the primary amine of the linker to a molecule containing a carboxylic acid.

Objective: To form a stable amide bond between the linker's amine and a carboxyl-containing molecule (e.g., a targeting ligand).

Materials:

  • This compound hydrochloride salt

  • Carboxylic acid-containing molecule of interest

  • Amide coupling reagent (e.g., HATU, EDC, or DCC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF. Add a tertiary amine base like DIPEA (2-3 equivalents) to the mixture. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound hydrochloride salt (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.

  • Quenching and Purification: Once the reaction is complete, quench the reaction by adding a small amount of water. Dilute the reaction mixture with an appropriate solvent system (e.g., water/acetonitrile) and purify the product by preparative HPLC.

  • Product Characterization: Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity of the conjugated product by LC-MS and ¹H NMR.

Amide Bond Formation via the Carboxylic Acid Groups

This protocol outlines the conjugation of the terminal carboxylic acids of the linker to a molecule containing a primary amine.

Objective: To form stable amide bonds between the linker's carboxyl groups and an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound hydrochloride salt (or its free amine-protected form)

  • Amine-containing molecule of interest

  • Amide coupling reagent (e.g., EDC or HATU)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Activation of Carboxylic Acids: In a dry reaction vessel, dissolve the this compound derivative and the coupling reagent (e.g., EDC, 2.4 equivalents for both carboxyl groups) in anhydrous DMF.

  • Coupling Reaction: In a separate vessel, dissolve the amine-containing molecule (2.0 equivalents) in anhydrous DMF. Add this solution to the activated linker solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the product using preparative HPLC.

  • Characterization: Lyophilize the purified fractions and confirm the structure and purity of the final conjugate using LC-MS and ¹H NMR.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_product Final Product TargetLigand Target Ligand (with -COOH) Step1 Step 1: Amide Coupling (Linker Amine + Target Ligand Carboxyl) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with -NH2) Step2 Step 2: Amide Coupling (Linker Carboxyls + E3 Ligand Amine) E3Ligand->Step2 Linker 2-Amino-1,3-bis (carboxylethoxy)propane (Linker) Linker->Step1 Step1->Step2 Intermediate Conjugate PROTAC PROTAC Molecule Step2->PROTAC

Caption: A logical workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism of action for a PROTAC, which is the intended application for molecules synthesized using this linker.

PROTAC_MoA cluster_components PROTAC-mediated Protein Degradation cluster_process PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination recruits Degradation Proteasomal Degradation Ubiquitination->Degradation signals for Degradation->PROTAC recycled Degradation->POI degraded

Caption: The catalytic cycle of PROTAC-induced protein degradation.

References

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a key chemical reagent employed in the burgeoning field of targeted protein degradation. Primarily utilized as a hydrophilic, polyethylene glycol (PEG)-based linker, this molecule plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest, particularly those implicated in disease pathogenesis. This guide provides a comprehensive overview of the commercial availability, chemical properties, and application of this compound in the development of novel therapeutics.

Commercial Availability and Chemical Properties

This compound is commercially available from various chemical suppliers, predominantly as its hydrochloride salt. A t-butyl protected version is also offered for syntheses requiring orthogonal protection strategies. The key identifiers and properties of these compounds are summarized in the tables below.

Table 1: Properties of this compound Hydrochloride

PropertyValue
CAS Number 1020112-73-5[1][2][3][4]
Molecular Formula C₉H₁₇NO₆·HCl
Molecular Weight 271.7 g/mol
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in water and polar organic solvents

Table 2: Properties of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane

PropertyValue
CAS Number 2171072-53-8[5][6][7][8]
Molecular Formula C₁₇H₃₃NO₆
Molecular Weight 347.45 g/mol [6][8]
Appearance Colorless to light yellow oil
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO, DCM, and DMF[7]

The Role in PROTAC Technology: A Mechanistic Overview

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. This induced proximity leads to the tagging of the target protein with ubiquitin molecules, marking it for degradation by the proteasome. A PROTAC molecule consists of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a versatile linker, providing a flexible and hydrophilic spacer between the two ligands. The amine group and the two carboxylic acid functionalities of this linker allow for straightforward conjugation to the respective ligands through amide bond formation. The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following is a representative protocol for the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Dicarboxylic Acid Linker

This protocol outlines the general steps for conjugating a target protein ligand and an E3 ligase ligand to a linker similar in structure to this compound.

Materials:

  • 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (Boc-protected linker)

  • Target protein ligand with a suitable functional group for amide coupling (e.g., a carboxylic acid or an amine)

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., a carboxylic acid or an amine)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

  • First Amide Coupling:

    • Dissolve the Boc-protected linker and the E3 ligase ligand (assuming it has a carboxylic acid group) in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting Boc-protected linker-E3 ligase conjugate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a solution of TFA in dichloromethane (DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker-E3 ligase conjugate.

  • Second Amide Coupling:

    • Dissolve the deprotected conjugate and the target protein ligand (assuming it has a carboxylic acid group) in DMF.

    • Add HATU, HOBt, and DIPEA.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

PROTAC_Synthesis_Workflow Start Start Materials: - Boc-protected Linker - E3 Ligase Ligand - Target Protein Ligand Step1 Step 1: First Amide Coupling (Linker + E3 Ligase Ligand) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Boc Deprotection (TFA/DCM) Purification1->Step2 Step3 Step 3: Second Amide Coupling (Deprotected Conjugate + Target Protein Ligand) Step2->Step3 Purification2 Purification 2 (Preparative HPLC) Step3->Purification2 End Final PROTAC Molecule Purification2->End

References

The Trifunctional Bridge: A Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane as a Versatile Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the choice of a linker molecule is paramount to the success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, 2-Amino-1,3-bis(carboxylethoxy)propane emerges as a highly versatile, trifunctional building block. Its unique architecture, featuring a central primary amine and two terminal carboxylic acids, offers a trifecta of attachment points for the covalent linkage of molecules. This guide provides an in-depth exploration of the function of this compound as a linker, complete with its physicochemical properties, synthetic considerations, and practical applications, supported by detailed experimental protocols and data.

Core Properties and Functionality

This compound is a chemical reagent characterized by a propane backbone with a primary amino group at the C2 position and two carboxylethoxy groups extending from the C1 and C3 positions. This structure provides three reactive sites for conjugation. The primary amine is readily reactive with activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents), aldehydes, and ketones. The two terminal carboxylic acids can be activated to react with primary amines, forming stable amide bonds.

This trifunctional nature allows for the creation of complex, multi-component systems. For instance, one molecule can be attached to the amino group, while two other molecules (which can be the same or different) can be conjugated to the carboxylic acid moieties. This capability is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted drug delivery systems. The ethoxy spacers between the propane backbone and the carboxylic acids also impart a degree of flexibility and can improve the solubility of the resulting conjugate.

A common strategy in the application of this linker involves the use of its protected forms, such as 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. The tert-butoxycarbonyl (Boc) groups protect the carboxylic acids, allowing for selective reaction at the primary amine. Subsequent deprotection of the Boc groups under acidic conditions regenerates the carboxylic acids for further conjugation.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of this compound hydrochloride, a common salt form of the linker.

PropertyValue
Molecular Formula C₉H₁₇NO₆ · HCl
Molecular Weight 271.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Purity (Typical) ≥95% (as determined by NMR and/or LC-MS)

Synthesis and Characterization

Conceptual Synthetic Workflow

G cluster_0 Synthesis of this compound 2-amino-1,3-propanediol 2-amino-1,3-propanediol Protection Amino Group Protection (e.g., Boc) 2-amino-1,3-propanediol->Protection 1 Alkylation Alkylation with ethyl bromoacetate Protection->Alkylation 2 Hydrolysis Ester Hydrolysis (e.g., LiOH) Alkylation->Hydrolysis 3 Deprotection Amino Group Deprotection (e.g., TFA) Hydrolysis->Deprotection 4 Final_Product This compound Deprotection->Final_Product 5

Caption: Conceptual synthetic pathway for this compound.

Characterization Data (Hypothetical)

For a synthesized batch of this compound hydrochloride, the following are representative characterization data that would be expected.

AnalysisExpected Result
¹H NMR (D₂O) Peaks corresponding to the propane backbone protons, the ethoxy spacer protons, and the protons adjacent to the amino and carboxyl groups.
¹³C NMR (D₂O) Resonances for the carbons of the propane backbone, the ethoxy spacers, and the carbonyl carbons of the carboxylic acids.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 236.1
Purity (HPLC) >95%

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound and its protected derivatives in common bioconjugation applications.

Protocol 1: Conjugation of a Small Molecule to the Amino Group of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane via NHS Ester Coupling

This protocol describes the attachment of a small molecule containing a primary amine to one of the carboxylic acid groups of the linker after its own amino group has been functionalized.

Materials:

  • 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane

  • NHS ester-functionalized small molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-containing molecule for final conjugation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction vials, magnetic stirrer, and stir bars

  • HPLC for purification

Workflow:

G cluster_1 Conjugation Protocol Workflow Start Dissolve Linker and NHS-Ester Reaction1 React with TEA in DMF Start->Reaction1 Purification1 Purify Intermediate (HPLC) Reaction1->Purification1 Deprotection Deprotect with TFA in DCM Purification1->Deprotection Activation Activate Carboxyls with EDC/NHS Deprotection->Activation Reaction2 React with Amine-Molecule Activation->Reaction2 Purification2 Purify Final Conjugate (HPLC) Reaction2->Purification2

Caption: Workflow for small molecule conjugation to the linker.

Procedure:

  • Conjugation to the Amino Group:

    • Dissolve 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (1 equivalent) and the NHS ester-functionalized small molecule (1.1 equivalents) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, purify the Boc-protected intermediate by preparative HPLC.

  • Deprotection of Carboxylic Acids:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

  • Conjugation to Carboxylic Acids:

    • Dissolve the deprotected intermediate (1 equivalent) in DMF.

    • Add EDC (2.2 equivalents) and NHS (2.2 equivalents) and stir for 30 minutes to activate the carboxylic acids.

    • Add the amine-containing molecule (2.5 equivalents) and stir at room temperature for 12-24 hours.

    • Purify the final trifunctional conjugate by preparative HPLC.

Protocol 2: General Procedure for PROTAC Synthesis using this compound as a Linker

This protocol outlines a general strategy for constructing a PROTAC where the linker connects a target protein ligand and an E3 ligase ligand.

Logical Relationship:

G cluster_2 PROTAC Synthesis Logic Linker 2-Amino-1,3-bis (carboxylethoxy)propane Intermediate Linker-Ligand1 Conjugate Linker->Intermediate Attach to Amino Group Ligand1 Target Protein Ligand (e.g., with amine) Ligand1->Intermediate Ligand2 E3 Ligase Ligand (e.g., with amine) PROTAC Final PROTAC (Ligand1-Linker-Ligand2) Ligand2->PROTAC Intermediate->PROTAC Attach to Carboxyl Groups

Caption: Logical flow for the synthesis of a PROTAC using the trifunctional linker.

Procedure:

  • Synthesis of Linker-Ligand 1 Intermediate:

    • Activate a carboxylic acid on the target protein ligand using EDC/NHS or convert it to an NHS ester.

    • React the activated ligand with the amino group of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane in the presence of a non-nucleophilic base like DIPEA in DMF.

    • Purify the resulting conjugate.

    • Deprotect the Boc groups using TFA in DCM.

  • Attachment of Ligand 2:

    • Activate the two carboxylic acids of the Linker-Ligand 1 intermediate using EDC/NHS.

    • React the activated intermediate with an amine-functionalized E3 ligase ligand. Depending on the stoichiometry, one or both carboxylic acids can be functionalized.

    • Purify the final PROTAC molecule using preparative HPLC.

Conclusion

This compound stands out as a valuable and versatile trifunctional linker for researchers in drug development and chemical biology. Its well-defined structure with three orthogonalizable reactive handles provides a robust platform for the construction of complex biomolecular architectures. The ability to independently modify the amino and carboxyl functionalities allows for a high degree of control in the design and synthesis of targeted therapeutics and diagnostic agents. While the specific experimental conditions will always require optimization for each unique application, the fundamental principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this powerful linking molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.

2-Amino-1,3-bis(carboxylethoxy)propane is a versatile, hydrophilic, PEG-based linker that offers a flexible scaffold for PROTAC synthesis. Its primary amine provides a reactive handle for conjugation to an E3 ligase ligand, while the two terminal carboxylic acid groups allow for the attachment of a warhead targeting the POI. This structure enables the synthesis of both symmetrical and asymmetrical PROTAC architectures. These application notes provide detailed protocols for the synthesis and biological evaluation of a hypothetical PROTAC, PROTAC-X , which utilizes the this compound linker to target a hypothetical kinase, "Kinase-Y," for degradation via recruitment of the Cereblon (CRBN) E3 ligase.

Mechanism of Action

PROTAC-X operates by inducing the formation of a ternary complex between Kinase-Y and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of Kinase-Y. The resulting polyubiquitinated Kinase-Y is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_X->Ternary_Complex Binds POI Kinase-Y (POI) POI->Ternary_Complex Binds E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated Kinase-Y Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_X_out PROTAC-X Ternary_Complex->PROTAC_X_out Recycled Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-X-mediated degradation of Kinase-Y.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional PROTAC (PROTAC-X)

This protocol describes a two-step solution-phase synthesis of PROTAC-X, starting with the coupling of the E3 ligase ligand to the linker, followed by the attachment of the warhead for the POI.

Step 1a: Synthesis of Intermediate 1 (Pomalidomide-Linker)

  • Materials:

    • 4-amino-pomalidomide (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acids.

    • Add 4-amino-pomalidomide to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS for the formation of the mono-acylated product.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Intermediate 1 .

Step 1b: Synthesis of PROTAC-X

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Amine-functionalized Kinase-Y inhibitor (Warhead-NH2) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the remaining carboxylic acid.

    • Add the amine-functionalized Kinase-Y inhibitor to the reaction mixture.

    • Stir at room temperature overnight. Monitor the reaction by LC-MS.

    • Work-up the reaction as described in Step 1a.

    • Purify the final product, PROTAC-X , by preparative HPLC.

    • Characterize the purified PROTAC-X by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC-X Synthesis Pomalidomide 4-Amino-Pomalidomide (E3 Ligand) Intermediate Intermediate 1 (Pomalidomide-Linker) Pomalidomide->Intermediate Amide Coupling (HATU, DIPEA) Linker 2-Amino-1,3-bis (carboxylethoxy)propane Linker->Intermediate Warhead Amine-functionalized Kinase-Y Inhibitor (Warhead) PROTAC_X PROTAC-X Warhead->PROTAC_X Intermediate->PROTAC_X Amide Coupling (HATU, DIPEA)

Figure 2: Synthetic workflow for PROTAC-X.
Protocol 2: Western Blot Analysis of Kinase-Y Degradation

This protocol details the procedure for assessing the degradation of Kinase-Y in a relevant cancer cell line (e.g., a human leukemia cell line) following treatment with PROTAC-X.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of PROTAC-X in cell culture medium.

    • Treat cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of PROTAC-X and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Kinase-Y and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the Kinase-Y signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC-X concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of PROTAC-X on cancer cells.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of PROTAC-X concentrations for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC-X concentration to determine the IC₅₀ value (concentration for 50% inhibition of cell growth).

Data Presentation

The following tables present illustrative quantitative data for the hypothetical PROTAC-X.

Table 1: In Vitro Degradation of Kinase-Y by PROTAC-X

ParameterValueCell LineTreatment Time
DC₅₀15 nMHuman Leukemia Cells24 hours
Dₘₐₓ>95%Human Leukemia Cells24 hours

Table 2: Cellular Activity of PROTAC-X

ParameterValueCell LineTreatment Time
IC₅₀30 nMHuman Leukemia Cells72 hours

Table 3: Selectivity Profile of PROTAC-X

ProteinDegradation at 1 µM
Kinase-Y>95%
Related Kinase A<10%
Related Kinase B<5%

Conclusion

The this compound linker provides a valuable and versatile tool for the construction of effective PROTACs. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker. The modular nature of the synthetic approach allows for the systematic optimization of the warhead and E3 ligase ligands to develop potent and selective protein degraders for a wide array of therapeutic targets. The provided illustrative data for PROTAC-X highlight the potential for developing highly effective degraders with this linker technology. Researchers are encouraged to adapt these protocols to their specific targets and cellular systems to advance the development of novel PROTAC-based therapeutics.

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker molecule that connects the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of an ADC using 2-Amino-1,3-bis(carboxylethoxy)propane as a novel, bifunctional linker. This linker possesses a primary amine and two carboxylic acid functional groups, offering a unique platform for drug conjugation.[1][2][3][4] The primary amine allows for reaction with various activated esters on a drug molecule, while the two carboxylic acid moieties can be activated to react with primary amines, such as the lysine residues on an antibody.[2]

Principle of the Method

The described protocol follows a two-stage conjugation strategy. In the first stage, the cytotoxic drug, which has been pre-functionalized with a primary amine, is coupled to the two carboxylic acid groups of the this compound linker. This is achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond. This creates a linker-drug intermediate. In the second stage, the primary amine of the linker-drug conjugate is reacted with an activated N-hydroxysuccinimide (NHS) ester-functionalized antibody. This results in the final ADC, where the linker is covalently attached to the antibody via a stable amide bond. This approach allows for the potential attachment of two drug molecules per linker, which can be advantageous for achieving a higher drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCat. No.Storage
Monoclonal Antibody (mAb)In-house/Commercial-2-8 °C
This compound HCl saltBroadPharmBP-23599-20 °C
Amine-Functionalized Cytotoxic DrugIn-house/Commercial-As recommended
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific229804 °C
N-hydroxysulfosuccinimide (sulfo-NHS)Thermo Fisher Scientific245104 °C
NHS-PEG4-MaleimideThermo Fisher Scientific221034 °C
Dimethylformamide (DMF), AnhydrousSigma-Aldrich227056Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
2-(N-morpholino)ethanesulfonic acid (MES) BufferSigma-AldrichM3671Room Temperature
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific89882Room Temperature
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186002235Room Temperature
Size Exclusion Chromatography (SEC) ColumnAgilentPL1110-6500Room Temperature
Table 2: Summary of ADC Characterization Data (Hypothetical)
ParameterResultMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%Size Exclusion Chromatography (SEC)
Conjugation Efficiency~50%UV-Vis Spectroscopy
Endotoxin Levels<0.5 EU/mgLAL Assay

Experimental Protocols

Protocol 1: Synthesis of Linker-Drug Conjugate

This protocol describes the conjugation of an amine-functionalized cytotoxic drug to the this compound linker.

1. Reagent Preparation: a. Prepare a 100 mM solution of this compound in anhydrous Dimethylformamide (DMF). b. Prepare a 100 mM solution of the amine-functionalized cytotoxic drug in anhydrous DMF. c. Prepare a 200 mM solution of EDC in anhydrous DMF immediately before use. d. Prepare a 200 mM solution of sulfo-NHS in anhydrous DMF immediately before use.

2. Activation of Linker's Carboxylic Acids: a. In a clean, dry reaction vial, add 1 equivalent of the this compound solution. b. Add 2.2 equivalents of EDC and 2.2 equivalents of sulfo-NHS to the linker solution. c. Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

3. Conjugation to Amine-Functionalized Drug: a. Add 2 equivalents of the amine-functionalized cytotoxic drug solution to the activated linker mixture. b. Allow the reaction to proceed for 2 hours at room temperature with continuous stirring. c. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Purification of Linker-Drug Conjugate: a. Upon completion, the linker-drug conjugate can be purified using preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted drug and linker. b. The purified product should be characterized by LC-MS to confirm its identity and purity.

Protocol 2: Antibody Modification and ADC Synthesis

This protocol details the conjugation of the linker-drug conjugate to the monoclonal antibody.

1. Antibody Preparation: a. Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) using a desalting column to remove any amine-containing storage buffers. b. Adjust the antibody concentration to 5-10 mg/mL.

2. Activation of Antibody Lysine Residues (if necessary): a. While the primary amine on the linker-drug can react with carboxyl groups on the antibody, a more common approach is to introduce a more reactive handle on the antibody. For this protocol, we will assume the use of an NHS ester-activated antibody. If the antibody is not already activated, it can be reacted with an excess of a bifunctional NHS-ester crosslinker (e.g., NHS-PEG4-Maleimide, though for this protocol we assume a direct NHS activation for simplicity of demonstrating the linker's amine reactivity).

3. ADC Conjugation Reaction: a. Add a 5-10 fold molar excess of the purified linker-drug conjugate to the prepared antibody solution. The exact ratio should be optimized for the specific antibody and drug. b. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Purification of the Antibody-Drug Conjugate: a. Remove excess, unreacted linker-drug conjugate and other small molecule reagents using a desalting column (e.g., Zeba™ Spin Desalting Columns). b. Further purify the ADC using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR): a. The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with a higher number of conjugated drug molecules allows for the separation of different ADC species. b. Alternatively, UV-Vis spectroscopy can be used to determine the concentrations of the antibody and the drug, from which the DAR can be calculated.

2. Analysis of Purity and Aggregation: a. Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify the level of aggregation. A high percentage of monomer is desirable for a therapeutic ADC.

3. In Vitro Cell Viability Assay: a. The potency of the ADC can be assessed using an in vitro cell viability assay (e.g., MTT or CellTiter-Glo®) on a cancer cell line that expresses the target antigen for the antibody. b. A dose-response curve is generated to determine the IC50 value of the ADC.

Visualizations

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Linker-Drug Conjugate Synthesis cluster_stage2 Stage 2: ADC Synthesis and Purification Linker This compound ActivatedLinker Activated Linker Linker->ActivatedLinker Activation AmineDrug Amine-Functionalized Cytotoxic Drug LinkerDrug Linker-Drug Conjugate AmineDrug->LinkerDrug EDC_NHS EDC / sulfo-NHS EDC_NHS->ActivatedLinker ActivatedLinker->LinkerDrug Conjugation Purification1 HPLC Purification LinkerDrug->Purification1 Purification PurifiedLinkerDrug Purified Linker-Drug Conjugate Purification1->PurifiedLinkerDrug Antibody Monoclonal Antibody (mAb) ADC_Reaction ADC Conjugation Antibody->ADC_Reaction PurifiedLinkerDrug->ADC_Reaction CrudeADC Crude ADC ADC_Reaction->CrudeADC Purification2 Desalting & Chromatography (SEC/HIC) CrudeADC->Purification2 Purification FinalADC Purified ADC Purification2->FinalADC

Caption: Workflow for the two-stage synthesis of an ADC.

Conjugation_Chemistry cluster_linker_drug Linker-Drug Conjugation cluster_adc ADC Formation Linker_COOH Linker Carboxyl Group (-COOH) AmideBond1 Stable Amide Bond (-CONH-) Linker_COOH->AmideBond1 Drug_NH2 Drug Amine Group (-NH2) Drug_NH2->AmideBond1 EDC EDC EDC->AmideBond1 Activation LinkerDrug_NH2 Linker-Drug Amine Group (-NH2) AmideBond2 Stable Amide Bond LinkerDrug_NH2->AmideBond2 Antibody_NHS Activated Antibody (e.g., NHS Ester) Antibody_NHS->AmideBond2 Conjugation

Caption: Chemical principles of the conjugation reactions.

References

Application Notes and Protocols for Bioconjugation using 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a versatile, heterobifunctional linker molecule widely employed in the field of bioconjugation.[1][2][3][4][5] Its unique structure, featuring a primary amine and two carboxylic acid moieties, allows for the covalent attachment of a wide range of biomolecules, including proteins, peptides, and small molecule drugs.[3][4] This linker is particularly valuable in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial for therapeutic efficacy.[5][6]

The primary amine group provides a nucleophilic site for reaction with electrophiles like N-hydroxysuccinimide (NHS) esters, while the two carboxylic acid groups can be activated to react with nucleophiles, primarily amines on biomolecules, through carbodiimide chemistry. This dual reactivity allows for a modular and flexible approach to the design and synthesis of novel biotherapeutics.

These application notes provide detailed protocols for utilizing this compound in common bioconjugation workflows, including the synthesis of an antibody-drug conjugate and a PROTAC.

Data Presentation

Table 1: Physicochemical Properties of this compound HCl Salt [2]

PropertyValue
CAS Number 1020112-73-5
Molecular Formula C₉H₁₈ClNO₆
Molecular Weight 283.7 g/mol
Purity >96%
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Table 2: Representative Reaction Parameters for Bioconjugation

ParameterCarboxyl Group Activation (EDC/NHS)Amine Group Reaction (NHS Ester)
Biomolecule Antibody, Protein, PeptideNHS-activated small molecule, protein
Molar Ratio (Linker:Biomolecule) 10:1 to 50:11:1 to 5:1
pH 5.5 - 6.5 (activation), 7.2 - 8.0 (conjugation)7.5 - 8.5
Reaction Time 15-30 min (activation), 2-4 hours (conjugation)1-2 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 60-80%70-90%
Characterization Methods HPLC, Mass Spectrometry, SDS-PAGEHPLC, Mass Spectrometry, NMR

Experimental Protocols

Protocol 1: Two-Step Carboxyl Group Activation and Conjugation to an Antibody (ADC Synthesis)

This protocol describes the conjugation of a drug molecule (containing a primary amine) to an antibody using this compound as a linker. The carboxylic acid groups of the linker are first activated using EDC and NHS, and then reacted with the amine-containing drug. The resulting linker-drug conjugate is then activated at its remaining carboxyl group and conjugated to the antibody.

Materials:

  • This compound HCl salt

  • Amine-containing drug molecule

  • Antibody (e.g., Trastuzumab)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Linker-Drug Conjugation: a. Dissolve this compound HCl salt in Activation Buffer to a final concentration of 10 mM. b. Add a 1.5-fold molar excess of EDC and NHS to the linker solution. Incubate for 15 minutes at room temperature to activate one of the carboxyl groups. c. Dissolve the amine-containing drug molecule in DMSO and add it to the activated linker solution at a 1:1 molar ratio. d. Adjust the pH of the reaction mixture to 7.5 with Coupling Buffer and react for 2 hours at room temperature. e. Purify the linker-drug conjugate using reverse-phase HPLC.

  • Antibody Conjugation: a. Dissolve the purified linker-drug conjugate in Activation Buffer. b. Add a 1.5-fold molar excess of EDC and NHS to activate the remaining carboxyl group. Incubate for 15 minutes at room temperature. c. Immediately add the activated linker-drug conjugate to the antibody solution (in Coupling Buffer) at a molar ratio of 20:1 (linker-drug:antibody). d. React for 2 hours at room temperature with gentle mixing. e. Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes. f. Purify the resulting ADC using a desalting column equilibrated with PBS.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) HPLC or mass spectrometry. b. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Protocol 2: Amine Group Conjugation to an NHS-Ester Activated Molecule (PROTAC Synthesis)

This protocol outlines the synthesis of a PROTAC by reacting the primary amine of this compound with an NHS-ester activated E3 ligase ligand. The resulting intermediate, now bearing two carboxylic acid groups, can then be conjugated to a target protein ligand.

Materials:

  • This compound HCl salt

  • NHS-ester activated E3 ligase ligand (e.g., a derivative of Thalidomide)

  • Target protein ligand with a primary amine (e.g., a kinase inhibitor)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • EDC and NHS

  • DMSO or DMF

  • Desalting columns or reverse-phase HPLC for purification

Procedure:

  • Conjugation to E3 Ligase Ligand: a. Dissolve the NHS-ester activated E3 ligase ligand in DMSO. b. Dissolve this compound HCl salt in Conjugation Buffer. c. Add the E3 ligase ligand solution to the linker solution at a 1:1.2 molar ratio (ligand:linker). d. React for 2 hours at room temperature. e. Purify the resulting intermediate by reverse-phase HPLC.

  • Conjugation to Target Protein Ligand: a. Dissolve the purified intermediate in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). b. Add a 2-fold molar excess of EDC and NHS to activate both carboxyl groups. Incubate for 15 minutes at room temperature. c. Dissolve the amine-containing target protein ligand in DMSO and add it to the activated intermediate solution. d. Adjust the pH to 7.5 with Coupling Buffer (PBS) and react for 4 hours at room temperature. e. Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: a. Confirm the identity and purity of the PROTAC by mass spectrometry and NMR. b. Evaluate the biological activity of the PROTAC in a relevant cell-based degradation assay.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Trastuzumab-Linker-Payload) HER2 HER2 Receptor ADC->HER2 1. Binding Complex ADC-HER2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate (ADC).[7][8][9]

PROTAC_Workflow Start PROTAC Design Synthesis Synthesis of PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Start->Synthesis Characterization Physicochemical Characterization (HPLC, MS, NMR) Synthesis->Characterization Cell_Culture Cell Culture and Treatment Characterization->Cell_Culture Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Western_Blot Western Blot for Target Protein Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification DC50_Dmax Determination of DC50 and Dmax Quantification->DC50_Dmax

Caption: Experimental workflow for the evaluation of a PROTAC's degradation efficacy.[10][11][12][13][14]

EGFR_Degradation_Pathway cluster_cell Cellular Environment PROTAC EGFR-Targeting PROTAC Ternary Ternary Complex (EGFR-PROTAC-E3) PROTAC->Ternary EGFR EGFR EGFR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_EGFR Ubiquitinated EGFR Ternary->Ub_EGFR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_EGFR->Proteasome Degradation EGFR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation pathway of the Epidermal Growth Factor Receptor (EGFR).[10][11][12][13][14]

References

Application Notes and Protocols: 2-Amino-1,3-bis(carboxylethoxy)propane as a PEG-based PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance the physicochemical properties of PROTACs.[3] 2-Amino-1,3-bis(carboxylethoxy)propane is a versatile PEG-based linker that offers a strategic platform for PROTAC synthesis.[4] Its structure features a central amino group for conjugation to a POI ligand and two terminal carboxylic acid groups for attachment to an E3 ligase ligand, or vice versa. This application note provides detailed protocols and quantitative data for the application of this compound in the development of potent and selective protein degraders.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial factor in optimizing PROTAC performance. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation efficiency (DC50 and Dmax).[1][2]

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) 1617>95[2]
195>95[2]
2320>95[2]
TANK-binding kinase 1 (TBK1) < 12No degradation-[5]
21396[2]
2929276[2]
Cyclin-dependent kinase 9 (CDK9) 12100~80[2]
1650~90[2]
20250~70[2]
Bromodomain-containing protein 4 (BRD4) 8 (PEG2)>1000<20[6]
11 (PEG3)~100~80[6]
14 (PEG4)~50>90[6]
Bruton's tyrosine kinase (BTK) 11 (PEG2)>5000<10[5]
17 (PEG4)~10>90[5]
23 (PEG6)~25>90[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC, first by attaching the POI ligand to the amine group of the linker, followed by the coupling of the E3 ligase ligand to the carboxylic acid groups.

Step 1: Synthesis of the POI-Linker Intermediate

  • Activation of POI Ligand: If the POI ligand contains a carboxylic acid, activate it using a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) in an anhydrous aprotic solvent (e.g., DMF) for 15-30 minutes at room temperature.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Activation of Linker Carboxylic Acids: Dissolve the POI-Linker intermediate (1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (2.4 equivalents) and a base like DIPEA (4.0 equivalents) and stir for 15-30 minutes at room temperature to activate the two terminal carboxylic acids.

  • Coupling to E3 Ligase Ligand: Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (2.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the final PROTAC by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[7]

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and denature them by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.[8]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay monitors the PROTAC-induced proximity between the target protein and the E3 ligase.[9]

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Cell Seeding: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore) to the cells and incubate according to the manufacturer's protocol.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (at 460 nm) and acceptor emission (at >610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of PROTAC-mediated protein degradation on cell viability.[10][11]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Reagent Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI-Linker Synthesis cluster_step2 Step 2: Final PROTAC Synthesis POI-COOH POI Ligand (with COOH) Activation1 HATU, DIPEA in DMF POI-COOH->Activation1 Linker-NH2 2-Amino-1,3-bis (carboxylethoxy)propane Coupling1 Amide Bond Formation Linker-NH2->Coupling1 Activation1->Coupling1 POI-Linker POI-Linker Intermediate Coupling1->POI-Linker E3-NH2 E3 Ligase Ligand (with NH2) Coupling2 Amide Bond Formation E3-NH2->Coupling2 Activation2 HATU, DIPEA in DMF Activation2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC POI-Linker_2 POI-Linker Intermediate POI-Linker_2->Activation2

Caption: PROTAC Synthesis Workflow.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BCR-ABL, AR, BET) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) Degradation Degradation BCR_ABL->Degradation STAT5 STAT5 BCR_ABL->STAT5 activates PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT activates RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK activates PROTAC_BCR_ABL BCR-ABL PROTAC PROTAC_BCR_ABL->BCR_ABL targets for Cell_Proliferation Cell Proliferation & Survival STAT5->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: BCR-ABL Signaling Pathway and PROTAC Intervention.

AR_Signaling cluster_nucleus Inside Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR binds Degradation Degradation AR->Degradation Nucleus Nucleus AR->Nucleus translocates to PROTAC_AR AR PROTAC PROTAC_AR->AR targets for ARE Androgen Response Element (ARE) Nucleus->ARE binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Tumor_Growth Prostate Cancer Cell Growth Gene_Transcription->Tumor_Growth

Caption: Androgen Receptor Signaling and PROTAC Intervention.

BET_Signaling BET BET Proteins (BRD2, BRD3, BRD4) Degradation Degradation BET->Degradation Chromatin Chromatin BET->Chromatin binds to PROTAC_BET BET PROTAC PROTAC_BET->BET targets for Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin Transcription_Factors Transcription Factors (e.g., MYC) Chromatin->Transcription_Factors recruits Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Cancer_Proliferation Cancer Cell Proliferation Gene_Expression->Cancer_Proliferation

Caption: BET Bromodomain Signaling and PROTAC Intervention.

References

Application Notes and Protocols: Reaction of 2-Amino-1,3-bis(carboxylethoxy)propane with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines in biomolecules and other chemical entities.[1][2][3] This method is one of the most common strategies for labeling and bioconjugation due to the relatively stable amide bond formed between the NHS ester and the primary amine.[2] 2-Amino-1,3-bis(carboxylethoxy)propane is a versatile linker molecule that possesses a primary amine for conjugation and two terminal carboxylic acids available for further derivatization, making it a valuable component in the synthesis of more complex molecules, such as PROTACs and other bioconjugates.[4][5][6]

This document provides detailed protocols and application notes for the reaction of this compound with NHS esters.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products amine This compound (Primary Amine) reaction_center + amine->reaction_center nhs_ester NHS Ester nhs_ester->reaction_center amide_product Amide Conjugate reaction_center->amide_product Nucleophilic Acyl Substitution nhs_byproduct N-hydroxysuccinimide reaction_center->nhs_byproduct final_center + amide_product->final_center nhs_byproduct->final_center

Figure 1: Reaction mechanism of a primary amine with an NHS ester.

The general workflow for the conjugation reaction involves preparation of the reactants, the coupling reaction itself, and subsequent purification of the final product.

Experimental_Workflow A Prepare Amine Solution (this compound) in appropriate buffer (pH 8.3-8.5) C Add NHS Ester Solution to Amine Solution A->C B Prepare NHS Ester Solution in anhydrous DMSO or DMF B->C D Incubate Reaction Mixture (1-4 hours at RT or overnight at 4°C) C->D E Quench Reaction (Optional) with an amine-containing buffer (e.g., Tris) D->E F Purify Conjugate (e.g., Chromatography, Precipitation) E->F G Characterize Product (e.g., LC-MS, NMR) F->G

Figure 2: General experimental workflow for NHS ester conjugation.

Key Experimental Parameters and Quantitative Data

The success of the conjugation reaction is highly dependent on several factors, including pH, temperature, and the stability of the NHS ester. NHS esters are susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[7][8]

Table 1: Summary of Reaction Conditions and Typical Outcomes

ParameterRecommended ConditionRationale & NotesTypical Yield
pH 8.3 - 8.5Optimal for deprotonation of the primary amine without excessive hydrolysis of the NHS ester.[1][9] Buffers should be amine-free (e.g., phosphate, bicarbonate, borate).[10][11]>80%
Solvent Aqueous buffer for the amine; Anhydrous DMSO or DMF for the NHS ester.[1][7]NHS esters often have poor aqueous solubility. High-quality, amine-free DMF is crucial.[1][9] The final concentration of organic solvent should ideally be low.-
Molar Ratio 5-10 fold molar excess of NHS ester to amine.To drive the reaction to completion and account for hydrolysis.[2]-
Temperature Room temperature (20-25°C) or 4°C.Lower temperatures can minimize hydrolysis and degradation of sensitive molecules.[7][12]-
Reaction Time 1 - 4 hours at room temperature; overnight at 4°C.The reaction time can be optimized based on the reactivity of the specific NHS ester.[1][7]-

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[7]
8.64°C10 minutes[7]

Experimental Protocols

Materials
  • This compound hydrochloride

  • NHS ester of choice

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3) or 0.1 M Phosphate buffer (pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., chromatography column and solvents)

Protocol 1: General Conjugation in Aqueous Buffer
  • Preparation of Amine Solution:

    • Dissolve this compound hydrochloride in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Preparation of NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the amine solution.[11] Note that NHS ester solutions are not stable and should be used immediately.[11]

  • Reaction:

    • While vortexing, slowly add the calculated volume of the NHS ester solution to the amine solution. A typical molar excess of NHS ester is 5-10 fold.[2]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine, such as Tris, can be added.

  • Purification:

    • Purify the resulting conjugate from excess NHS ester and the N-hydroxysuccinimide byproduct using an appropriate method such as gel filtration, dialysis, or chromatography.[1][9]

Protocol 2: Conjugation in a Mixed Organic/Aqueous System

This protocol is suitable for NHS esters with very low aqueous solubility.

  • Preparation of Reactant Solutions:

    • Dissolve this compound hydrochloride in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the NHS ester in anhydrous DMF or DMSO.

  • Reaction:

    • Slowly add the NHS ester solution to the amine solution with vigorous stirring. Ensure the final volume of the organic solvent does not exceed a certain percentage (e.g., 10%) of the total reaction volume, as this can affect the stability of some biomolecules if they are part of the reaction.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the amine and maintain the basic pH.

    • Stir the reaction mixture for 3-24 hours at room temperature.[11] Monitor the reaction progress by a suitable method like LC-MS or TLC.[11]

  • Work-up and Purification:

    • Upon completion, the product can be isolated by standard organic synthesis work-up procedures or by column chromatography.

Applications in Research and Drug Development

The conjugation of this compound with NHS esters is a foundational step in the synthesis of a variety of complex molecules with applications in:

  • PROTACs: The two carboxylic acid moieties can be further functionalized to link a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[6]

  • Drug Delivery: The linker can be used to attach targeting ligands or imaging agents to drug molecules.

  • Bioconjugation: This linker can be used to attach small molecules to proteins, antibodies, or other biomolecules, enabling the creation of antibody-drug conjugates (ADCs) or fluorescent probes.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Hydrolysis of NHS ester.Ensure anhydrous conditions for the NHS ester stock solution. Prepare it fresh. Check and adjust the pH of the reaction buffer. Consider a lower reaction temperature.
Protonated amine.Confirm the pH of the reaction buffer is between 8.3 and 8.5.
Inactive NHS ester.Use a fresh vial of the NHS ester. Store reagents properly with a desiccant.[8][10]
Side Reactions Reaction with non-primary amines or other nucleophiles.While NHS esters are selective for primary amines, side reactions can occur. Optimize reaction conditions (pH, temperature, time) to favor the desired reaction.
Hydrolysis of the ester linkages in the linker.Avoid strongly acidic or basic conditions during work-up and purification.

References

Application Notes and Protocols for Coupling Primary Amines with 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a versatile trifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and bifunctional chelating agents.[1][2][3][4][5][6][7] Its structure features a central primary amine and two terminal carboxylic acid groups, enabling the sequential or simultaneous coupling of different molecular entities. This document provides detailed application notes and experimental protocols for the efficient coupling of primary amines to the carboxylic acid moieties of this compound.

The primary amine of the linker itself can be reacted with activated esters (e.g., NHS esters), carboxylic acids, aldehydes, or ketones. The two carboxylic acid groups can be conjugated to primary amines using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or using uronium-based reagents like HATU.[5]

Applications

The unique trifunctional nature of this compound makes it a valuable building block in several advanced applications:

  • PROTACs: This molecule is a popular PEG-based linker for the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dicarboxylic functionality allows for the attachment of ligands for the target protein and the E3 ligase.

  • Bifunctional Chelating Agents: The dicarboxylate structure is suitable for creating chelators for radiometals used in medical imaging and therapy.[8][9][10][11] The primary amine can be used to conjugate the chelator to a targeting moiety like an antibody or peptide.

  • Drug Delivery and Bioconjugation: The linker can be used to attach therapeutic agents, imaging agents, or other functional molecules to biomolecules such as proteins, peptides, or oligonucleotides, improving their pharmacokinetic properties or enabling targeted delivery.

Reaction Mechanisms

The coupling of primary amines to the carboxylic acid groups of this compound typically proceeds via the formation of a stable amide bond. This is achieved by activating the carboxylic acid groups to make them more susceptible to nucleophilic attack by the primary amine.

EDC/NHS Coupling Pathway
  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.

  • Formation of NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable amine-reactive NHS ester. This two-step process enhances coupling efficiency and allows for reactions in aqueous solutions.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

EDC_NHS_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + R'-NH2 Primary_Amine R'-NH2

Caption: EDC/NHS coupling reaction pathway.

HATU Coupling Pathway
  • Activation of Carboxylic Acid: HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester.

  • Amide Bond Formation: This activated ester then rapidly reacts with a primary amine to form the desired amide bond. HATU is known for its high efficiency and is often used for sterically hindered substrates or when high yields are required.[12]

HATU_Coupling Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + HATU/Base HATU_Base HATU + Base Amide Amide Bond (R-CO-NH-R') Active_Ester->Amide + R'-NH2 Primary_Amine R'-NH2

Caption: HATU-mediated amide coupling pathway.

Quantitative Data

While specific yields for the coupling of primary amines to this compound are not extensively reported in publicly available literature, the following tables provide representative data for analogous amide coupling reactions with dicarboxylic acids, which can be used as a guideline for reaction optimization.

Table 1: EDC/NHS Coupling of Primary Amines to Dicarboxylic Acids
Dicarboxylic AcidPrimary AmineSolventBaseTemp (°C)Time (h)Yield (%)Reference
Glutaric AcidBenzylamineDMFDIPEA251285General Protocol
Adipic AcidAnilineDCMNone251678General Protocol
PEG3-dicarboxylic acidBoc-NH-PEG2-amineDMFDIPEA252470-90[13]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideCH3CNDIPEA23572[14]
Table 2: HATU Coupling of Primary Amines to Dicarboxylic Acids
Dicarboxylic AcidPrimary AmineSolventBaseTemp (°C)Time (h)Yield (%)Reference
Terephthalic acidBenzylamine2-MeTHFNone25189[12][15]
Isophthalic acidAniline2-MeTHFNone251.585[12][15]
Adipic acidCyclohexylamine2-MeTHFNone25182[12][15]
Suberic acidBenzylamine2-MeTHFNone25186[12][15]

Experimental Protocols

The following are general protocols for the coupling of a primary amine to the carboxylic acid groups of this compound. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.

Protocol 1: EDC/NHS Mediated Coupling

EDC_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve_Linker Dissolve Linker in Anhydrous DMF Add_EDC_NHS Add EDC and NHS to Linker Solution Dissolve_Linker->Add_EDC_NHS Dissolve_Amine Dissolve Primary Amine in Anhydrous DMF Add_Amine Add Primary Amine Solution Dissolve_Amine->Add_Amine Stir_Activation Stir at RT for 15-30 min Add_EDC_NHS->Stir_Activation Stir_Activation->Add_Amine Stir_Coupling Stir at RT for 12-24 h Add_Amine->Stir_Coupling Quench Quench Reaction (optional) Stir_Coupling->Quench Solvent_Removal Remove Solvent under Reduced Pressure Quench->Solvent_Removal Purification Purify by Chromatography (e.g., HPLC) Solvent_Removal->Purification Characterization Characterize by NMR and MS Purification->Characterization

Caption: Workflow for EDC/NHS mediated coupling.

Materials:

  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve the primary amine (2.2 equivalents for coupling to both carboxylic acids) in anhydrous DMF. If the primary amine is a salt, add DIPEA (2.5 equivalents) to neutralize it.

  • Activation:

    • To the solution of the linker, add NHS (2.2 equivalents) and EDC (2.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Coupling:

    • Slowly add the solution of the primary amine to the activated linker solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired coupled product.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: HATU Mediated Coupling

HATU_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve_Reagents Dissolve Linker, Amine, and HATU in Anhydrous DMF Cool_Reaction Cool to 0 °C Dissolve_Reagents->Cool_Reaction Add_Base Add DIPEA Cool_Reaction->Add_Base Warm_and_Stir Warm to RT and Stir for 1-4 h Add_Base->Warm_and_Stir Aqueous_Workup Aqueous Work-up Warm_and_Stir->Aqueous_Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Aqueous_Workup->Dry_and_Concentrate Purification Purify by Chromatography Dry_and_Concentrate->Purification Characterization Characterize by NMR and MS Purification->Characterization

Caption: Workflow for HATU mediated coupling.

Materials:

  • This compound

  • Primary amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve this compound (1 equivalent), the primary amine (2.2 equivalents), and HATU (2.2 equivalents) in anhydrous DMF.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (4.0 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.

    • Characterize the final product by NMR and mass spectrometry.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.

    • Increase the equivalents of coupling reagents (EDC/NHS or HATU) and base.

    • Increase the reaction time or temperature (though be mindful of potential side reactions or degradation).

    • For EDC/NHS coupling, ensure the pH of the reaction is optimal (typically between 4.5-6.0 for activation and 7.0-8.5 for coupling).

  • Side Reactions:

    • In EDC coupling, the formation of an N-acylisourea byproduct can occur. Using NHS helps to minimize this.

    • With HATU, guanidinium byproducts can form if the reagent is used in large excess.

  • Purification Difficulties:

    • Water-soluble byproducts from EDC and HATU coupling can often be removed with an aqueous work-up.

    • If the product is difficult to separate from starting materials or byproducts by column chromatography, consider alternative purification methods such as preparative HPLC or crystallization.

References

Application of 2-Amino-1,3-bis(carboxylethoxy)propane in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Amino-1,3-bis(carboxylethoxy)propane is a versatile trifunctional linker molecule poised for significant applications in the field of drug delivery. Its unique structure, featuring a primary amine and two terminal carboxylic acids, allows for the covalent conjugation of multiple molecular entities, paving the way for the development of sophisticated and highly functional drug delivery constructs. While specific examples of its application are not yet prevalent in peer-reviewed literature, its chemical architecture suggests its utility in several cutting-edge areas of drug development.

The primary amino group can be selectively reacted with activated esters (like NHS esters) or carboxylic acids, while the two carboxylic acid moieties can be conjugated to amine-containing molecules through carbodiimide chemistry (e.g., using EDC and NHS)[1]. This trifunctional nature is particularly advantageous for creating branched drug conjugates, potentially increasing drug-to-carrier ratios or enabling the attachment of both a targeting ligand and a therapeutic agent to a single carrier molecule[2][3].

One of the most promising applications for this linker is in the construction of antibody-drug conjugates (ADCs)[2]. It can be used to attach cytotoxic payloads to monoclonal antibodies. Furthermore, its structure lends itself to the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein-binding ligand and an E3 ligase-recruiting ligand[4]. The hydrophilic nature of its backbone can also improve the solubility and pharmacokinetic properties of the resulting conjugate.

Another key application lies in the surface modification of nanoparticles for targeted drug delivery[5][6]. By attaching this compound to the surface of nanoparticles, one functional group can serve as the anchor, while the other two can be used to attach targeting moieties (e.g., antibodies, peptides) and therapeutic payloads. This approach can lead to the development of "smart" nanoparticles that can specifically recognize and deliver drugs to diseased cells, minimizing off-target effects.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound and its common derivatives is presented below. This information is crucial for designing and executing conjugation strategies.

PropertyThis compound Hydrochloride2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane
Molecular Formula C9H18ClNO6C17H33NO6
Molecular Weight 271.69 g/mol 347.45 g/mol
CAS Number 1020112-73-52171072-53-8
Reactive Groups 1x Primary Amine, 2x Carboxylic Acids1x Primary Amine, 2x t-butyl protected Carboxylic Acids
Solubility Water, DMSO, DMFDMSO, DCM, DMF[7]
Storage Conditions -20°C[8]-20°C[7]

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in the synthesis of a drug-linker conjugate and the subsequent functionalization of a nanoparticle.

Protocol 1: Synthesis of a Drug-Linker Conjugate using EDC/NHS Chemistry

This protocol describes the conjugation of a drug containing a primary amine to one of the carboxylic acid groups of this compound.

Materials:

  • This compound Hydrochloride

  • Amine-containing drug

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the conjugate)

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound hydrochloride in Activation Buffer at a concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Drug:

    • Dissolve the amine-containing drug in Coupling Buffer or a suitable organic solvent like DMF.

    • Add the drug solution to the activated linker solution at a 1:1 molar ratio (linker to drug).

    • Adjust the pH of the reaction mixture to 7.5-8.0 using a suitable base if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the drug-linker conjugate from unreacted components by dialysis against PBS pH 7.4 at 4°C.

    • Change the dialysis buffer 3-4 times over 24-48 hours.

    • Alternatively, use size-exclusion chromatography for purification.

  • Lyophilization and Storage:

    • Freeze-dry the purified conjugate to obtain a stable powder.

    • Store the lyophilized product at -20°C or -80°C.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol details the conjugation of the remaining carboxylic acid group of the drug-linker conjugate (from Protocol 1) to an amine-functionalized nanoparticle.

Materials:

  • Drug-linker conjugate from Protocol 1

  • Amine-functionalized nanoparticles (e.g., silica, polymeric)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween 20

  • BCA Protein Assay Kit (or other suitable quantification method)

Procedure:

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the conjugate.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer.

    • Add the activated drug-linker conjugate solution to the nanoparticle dispersion. The ratio will depend on the desired surface density of the drug.

    • Incubate the mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator).

  • Washing and Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in Washing Buffer.

    • Repeat the washing step three times to remove unreacted conjugate and byproducts.

  • Quantification of Conjugated Drug:

    • Determine the amount of conjugated drug on the nanoparticle surface using a suitable method. For protein drugs, a BCA assay can be used. For small molecule drugs, UV-Vis spectroscopy or fluorescence measurements may be appropriate.

  • Storage:

    • Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in the application notes and protocols.

G cluster_synthesis Protocol 1: Drug-Linker Synthesis Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker Conjugation1 Conjugation Reaction ActivatedLinker->Conjugation1 AmineDrug Amine-containing Drug AmineDrug->Conjugation1 DrugLinker Drug-Linker Conjugate Conjugation1->DrugLinker Purification1 Purification (Dialysis) DrugLinker->Purification1 FinalProduct1 Lyophilized Drug-Linker Purification1->FinalProduct1 G cluster_functionalization Protocol 2: Nanoparticle Functionalization DrugLinker Drug-Linker Conjugate EDC_NHS2 EDC / NHS Activation DrugLinker->EDC_NHS2 ActivatedDrugLinker Activated Drug-Linker EDC_NHS2->ActivatedDrugLinker Conjugation2 Conjugation Reaction ActivatedDrugLinker->Conjugation2 AmineNP Amine-functionalized Nanoparticle AmineNP->Conjugation2 FunctionalizedNP Drug-functionalized Nanoparticle Conjugation2->FunctionalizedNP Washing Washing & Purification FunctionalizedNP->Washing FinalProduct2 Stored Functionalized Nanoparticles Washing->FinalProduct2 G cluster_potential_applications Potential Drug Delivery Constructs cluster_adc Antibody-Drug Conjugate cluster_np Targeted Nanoparticle Linker This compound Drug1 Cytotoxic Drug Linker->Drug1 Drug2 Cytotoxic Drug Linker->Drug2 TargetingLigand Targeting Ligand Linker->TargetingLigand Drug3 Therapeutic Agent Linker->Drug3 Antibody Antibody Antibody->Linker Nanoparticle Nanoparticle Core Nanoparticle->Linker

References

Application Notes and Protocols for 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane and its hydrochloride salt are versatile, branched hydrophilic linkers employed in bioconjugation and drug delivery.[1][2] Featuring a primary amino group and two terminal carboxylic acids, this molecule offers a trifunctional platform for the covalent attachment of various moieties.[1] Its polyethylene glycol (PEG)-like structure enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4]

A common application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[2][3] The linker's flexibility and hydrophilicity are crucial for facilitating the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[3]

This document provides detailed protocols for the use of this compound in the synthesis of bioconjugates, with a focus on PROTACs. It also outlines the use of its Boc-protected precursor, 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, which allows for sequential and controlled conjugation.[5]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₉H₁₇NO₆[6]
Molecular Weight 235.24 g/mol [6]
Appearance White to off-white solid[7]
Solubility Soluble in water, DMSO, DMF[5]

Key Applications

  • PROTAC Linker: Serves as a flexible and hydrophilic linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.[3][4]

  • Bioconjugation: Facilitates the creation of multifunctional constructs by linking proteins, peptides, antibodies, or small molecules.[8]

  • Drug Delivery: Can be used as a component in drug delivery systems to improve the solubility and stability of therapeutic agents.[8]

  • Surface Modification: The carboxylic acid groups can be used to functionalize surfaces for various biomedical applications.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step approach for synthesizing a PROTAC. First, the primary amine of the linker is coupled to a carboxylic acid on the E3 ligase ligand. Second, the two carboxylic acid groups of the linker are coupled to an amine-functionalized protein of interest (POI) ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

This step forms an amide bond between the primary amine of this compound and a carboxylic acid group on the E3 ligase ligand.

Materials:

  • This compound hydrochloride

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and basify the reaction mixture.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3 ligase-linker conjugate.

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Conjugate

This step forms amide bonds between the two carboxylic acid groups of the E3 ligase-linker conjugate and a primary amine on the POI ligand.

Materials:

  • E3 ligase-linker conjugate from Step 1

  • POI ligand with a primary amine functional group

  • EDC

  • HOBt or HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the E3 ligase-linker conjugate (1.0 eq) in anhydrous DMF.

  • Add EDC (3.0 eq) and HOBt (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the POI ligand (2.2 eq) and DIPEA (5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product by preparative HPLC to obtain the final PROTAC.

Expected Data and Characterization:

StepProductTypical YieldPurification MethodCharacterization
1E3 Ligase-Linker Conjugate60-80%Silica Gel Chromatography¹H NMR, ¹³C NMR, LC-MS
2Final PROTAC30-50%Preparative HPLC¹H NMR, ¹³C NMR, HRMS, Purity by analytical HPLC
Protocol 2: Use of Boc-Protected Linker for Sequential Conjugation

Using 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane allows for a more controlled, sequential synthesis. The primary amine is first reacted, followed by deprotection of the Boc groups to reveal the carboxylic acids for the second coupling reaction.

Step 1: Coupling of the First Ligand to the Boc-Protected Linker

Materials:

  • 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane[5]

  • Ligand 1 with a carboxylic acid or activated ester (e.g., NHS ester)

  • Coupling agents (EDC/HOBt if starting from a carboxylic acid)

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • Follow the procedure in Protocol 1, Step 1, using 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane as the amine component.

  • Purify the resulting Boc-protected conjugate by silica gel chromatography.

Step 2: Deprotection of the Boc Groups

Procedure:

  • Dissolve the Boc-protected conjugate from Step 1 in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to ensure complete removal of TFA.

Step 3: Coupling of the Second Ligand

Procedure:

  • Use the deprotected intermediate from Step 2 and follow the procedure in Protocol 1, Step 2 to couple the second amine-containing ligand.

Visualizing the Experimental Workflow

Below are diagrams illustrating the experimental workflows described in the protocols.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase-Linker Conjugation cluster_step2 Step 2: POI Ligand Conjugation E3_COOH E3 Ligase-COOH EDC_HOBt EDC, HOBt, DIPEA E3_COOH->EDC_HOBt Linker_NH2 H2N-Linker-(COOH)2 Linker_NH2->EDC_HOBt E3_Linker E3 Ligase-Linker-(COOH)2 EDC_HOBt->E3_Linker POI_NH2 POI-NH2 EDC_HOBt2 EDC, HOBt, DIPEA E3_Linker->EDC_HOBt2 POI_NH2->EDC_HOBt2 Final_PROTAC Final PROTAC (E3-Linker-POI) EDC_HOBt2->Final_PROTAC

Caption: Workflow for the two-step synthesis of a PROTAC.

Boc_Protected_Workflow cluster_step1_boc Step 1: First Coupling cluster_step2_deprotect Step 2: Deprotection cluster_step3_coupling Step 3: Second Coupling Ligand1_COOH Ligand 1-COOH Coupling Coupling Reaction Ligand1_COOH->Coupling Boc_Linker_NH2 H2N-Linker-(COOtBu)2 Boc_Linker_NH2->Coupling Boc_Conjugate Ligand 1-Linker-(COOtBu)2 Coupling->Boc_Conjugate TFA TFA / DCM Boc_Conjugate->TFA Deprotected_Conjugate Ligand 1-Linker-(COOH)2 TFA->Deprotected_Conjugate Coupling2 Coupling Reaction Deprotected_Conjugate->Coupling2 Ligand2_NH2 Ligand 2-NH2 Ligand2_NH2->Coupling2 Final_Product Final Product (Ligand 1-Linker-Ligand 2) Coupling2->Final_Product

Caption: Sequential conjugation using a Boc-protected linker.

Signaling Pathway Context

This compound does not have inherent signaling activity. Its role is to facilitate the proximity-induced ubiquitination of a target protein by an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its trifunctional nature and hydrophilic properties make it an excellent choice for constructing complex bioconjugates, particularly PROTACs. The protocols provided herein offer a starting point for the synthesis and application of this versatile linker. Researchers should note that reaction conditions may require optimization depending on the specific properties of the ligands being conjugated.

References

Application Notes and Protocols for 2-Amino-1,3-bis(carboxylethoxy)propane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-bis(carboxylethoxy)propane is a versatile functional molecule with significant potential in the field of polymer chemistry, particularly for biomedical applications. Its unique structure, featuring a primary amine and two carboxylic acid groups, allows for its use as a monomer or a building block for the synthesis of a variety of functional polymers. These polymers, often biodegradable, are of great interest for applications in drug delivery, tissue engineering, and as building blocks for more complex macromolecular architectures like dendrimers.[1]

This document provides detailed application notes on the utility of this compound in polymer synthesis and protocols for the creation and characterization of polymers derived from this molecule.

Application Notes

The trifunctional nature of this compound makes it a valuable component in the design of advanced polymer systems.

1. Synthesis of Biodegradable Polyesters and Polyamides:

The presence of both amino and carboxylic acid functionalities allows this molecule to be used in step-growth polymerization to form polyesters and polyamides. The resulting polymers are expected to be biodegradable due to the presence of ester and amide linkages, which can be hydrolyzed under physiological conditions. The pendant functional group (the unused amine or carboxylic acid) can be used for further modification, such as drug conjugation or grafting of other polymer chains.

2. Development of Functional Hydrogels:

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. The carboxylic acid groups of this compound can be utilized for crosslinking with di- or multi-functional alcohols or amines to form hydrogels. These hydrogels can be designed to be pH-responsive due to the presence of the carboxylic acid and amine groups, making them "smart" materials for controlled drug release.

3. Building Block for Dendrimers and Branched Polymers:

The AB2-type structure of this compound (one amine group and two carboxylic acid groups) makes it an ideal building block for the synthesis of dendrimers and hyperbranched polymers. These highly branched macromolecules have unique properties, such as a high density of functional groups on their periphery and a lower viscosity compared to linear polymers of similar molecular weight. These characteristics are advantageous for drug delivery applications, where they can act as high-capacity drug carriers.[1]

4. Precursor for Functional Monomers for Ring-Opening Polymerization:

A key application of molecules structurally similar to this compound is their conversion into functional cyclic monomers. For instance, derivatives of 2-amino-1,3-propanediol can be transformed into cyclic carbonate monomers that can undergo ring-opening polymerization (ROP).[2] This method offers excellent control over the polymer's molecular weight and architecture. The pendant functional groups can be protected during polymerization and later deprotected to allow for the attachment of drugs or targeting ligands.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polymers using this compound.

Protocol 1: Synthesis of a Functional Polyester via Direct Polycondensation

This protocol describes the synthesis of a linear polyester using this compound and a diol, leaving the amine group as a pendant functional group for further modification. For this protocol, the amine group will be protected with a Boc group.

Materials:

  • N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Monomer Preparation (N-Boc protection): React this compound with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dioxane/water) to protect the amine group. Purify the resulting N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane by column chromatography.

  • Polycondensation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve equimolar amounts of N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane and 1,6-hexanediol in toluene.

    • Add a catalytic amount of p-TSA (approx. 1 mol%).

    • Reflux the mixture for 24-48 hours, continuously removing the water formed during the reaction.

    • Monitor the reaction progress by techniques such as GPC to observe the increase in molecular weight.

  • Polymer Isolation and Purification:

    • After the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the toluene solution into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol to further purify it.

  • Deprotection of the Amine Group:

    • Dissolve the purified Boc-protected polyester in DCM.

    • Add an excess of TFA and stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Precipitate the final polymer in a suitable non-solvent (e.g., diethyl ether) to obtain the polyester with a free amine pendant group.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the removal of the Boc protecting group.

  • FTIR Spectroscopy: To identify the characteristic ester and amide functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Protocol 2: Synthesis of a Functional Cyclic Carbonate Monomer and Ring-Opening Polymerization

This protocol is adapted from the synthesis of functional cyclic carbonates from amino diols and outlines a potential pathway for creating polymers from this compound derivatives.[2]

Part A: Synthesis of a Functional Diol from this compound

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Reduction of Carboxylic Acids:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend LiAlH₄ in dry THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water, followed by 15% NaOH solution, and then more water to quench the excess LiAlH₄.

    • Filter the resulting aluminium salts and wash them thoroughly with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amino diol product.

    • Purify the product by crystallization or column chromatography.

Part B: Synthesis of the Cyclic Carbonate Monomer

Materials:

  • The synthesized amino diol from Part A

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dry dichloromethane (DCM)

Procedure:

  • Protection of the Amino Group (if necessary): The amino group of the synthesized diol can be protected (e.g., with a Boc group) before proceeding to avoid side reactions.

  • Cyclization:

    • Dissolve the (protected) amino diol in dry DCM and cool to 0 °C.

    • Add triethylamine to the solution.

    • Slowly add ethyl chloroformate dropwise.

    • Allow the reaction to stir at room temperature overnight.

  • Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting cyclic carbonate monomer by column chromatography.

Part C: Ring-Opening Polymerization (ROP)

Materials:

  • Purified cyclic carbonate monomer

  • Benzyl alcohol (as initiator)

  • 1,8-Diazabicycloundec-7-ene (DBU) or another suitable organocatalyst

  • Dry toluene

Procedure:

  • Polymerization:

    • In a glovebox, add the cyclic carbonate monomer, benzyl alcohol, and toluene to a flame-dried vial.

    • Add the DBU catalyst to initiate the polymerization.

    • Stir the reaction at room temperature or with gentle heating.

  • Termination and Purification:

    • After the desired time or monomer conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer in cold methanol.

    • Filter and dry the polymer under vacuum.

Data Presentation

The following tables summarize the expected characterization data for the synthesized polymers.

Table 1: Physicochemical Properties of Polyester from Protocol 1

PropertyExpected Value/RangeCharacterization Method
Molecular Weight (Mn)5,000 - 20,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)40 - 80 °CDSC
SolubilitySoluble in DCM, THF, DMFVisual Observation

Table 2: Properties of Polycarbonate from Protocol 2

PropertyExpected Value/RangeCharacterization Method
Molecular Weight (Mn)10,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.1 - 1.5GPC
Glass Transition Temp. (Tg)80 - 120 °CDSC
Degradation ProfileTunable based on monomerIn vitro degradation study

Visualizations

Polymer_Synthesis_Workflow cluster_protocol1 Protocol 1: Polycondensation cluster_protocol2 Protocol 2: Ring-Opening Polymerization Monomer_Prot N-Boc Protection of This compound Polycondensation Polycondensation with Diol Monomer_Prot->Polycondensation Purification1 Polymer Purification Polycondensation->Purification1 Deprotection Boc Deprotection Purification1->Deprotection Final_Polymer1 Functional Polyester Deprotection->Final_Polymer1 Reduction Reduction to Amino Diol Cyclization Cyclic Carbonate Monomer Synthesis Reduction->Cyclization ROP Ring-Opening Polymerization Cyclization->ROP Purification2 Polymer Purification ROP->Purification2 Final_Polymer2 Functional Polycarbonate Purification2->Final_Polymer2

Caption: Workflow for Polymer Synthesis.

Drug_Delivery_Concept cluster_synthesis Polymer Synthesis cluster_conjugation Drug Conjugation cluster_delivery Drug Delivery Monomer This compound Polymer Biodegradable Polymer with Pendant Groups Monomer->Polymer Polymerization Polymer_Drug_Conjugate Polymer-Drug Conjugate Polymer->Polymer_Drug_Conjugate Drug Therapeutic Drug Drug->Polymer_Drug_Conjugate Formulation Nanoparticle Formulation Polymer_Drug_Conjugate->Formulation Release Controlled Drug Release (e.g., via hydrolysis) Formulation->Release Target Cell Target Cell Release->Target Cell

Caption: Drug Delivery Application Concept.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 2-Amino-1,3-bis(carboxylethoxy)propane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of conjugates incorporating the 2-Amino-1,3-bis(carboxylethoxy)propane linker. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Solubility Issues and Solutions

Low aqueous solubility of drug-linker conjugates is a frequent hurdle that can impede accurate in vitro assays and preclinical studies. Below are common problems and actionable solutions.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The conjugate is poorly soluble in the final aqueous environment. The high concentration of the compound in the DMSO stock crashes out when the solvent polarity dramatically increases.1. Optimize Co-solvent Concentration: Prepare intermediate dilutions of the concentrated stock in DMSO before adding to the aqueous buffer. This prevents localized high concentrations from precipitating. Ensure the final DMSO concentration is as low as possible (typically ≤ 0.1%) to avoid cellular toxicity. 2. Use a Co-solvent System: Employ a multi-component solvent system. A common approach is to first dissolve the conjugate in a minimal amount of an organic solvent like DMSO, and then dilute it into a solution containing other solubilizing agents such as PEG300 and a surfactant like Tween-80.[1] 3. pH Adjustment: If the conjugated molecule has ionizable groups, the pH of the aqueous buffer can significantly impact solubility. For conjugates with basic moieties, a lower pH may increase solubility, while acidic compounds are often more soluble at a higher pH.
The conjugate is difficult to dissolve even in organic solvents. The conjugate may have strong intermolecular interactions or has formed aggregates. The chosen organic solvent may not be optimal.1. Apply Gentle Heat and/or Sonication: Warming the solution (e.g., to 37°C) can help overcome the energy barrier for dissolution.[1] Sonication can break up aggregates and facilitate solvent interaction with the compound.[1] 2. Test a Range of Solvents: If DMSO is not effective, consider other water-miscible organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Low conjugation efficiency and/or precipitation during the conjugation reaction. The unconjugated drug or ligand has very low aqueous solubility, limiting its availability for the reaction with the linker.1. Optimize Reaction Co-solvent: Dissolve the poorly soluble component in a minimal amount of a compatible organic co-solvent (e.g., DMF or DMSO) before adding it dropwise to the reaction mixture containing the linker and other reactants in an aqueous buffer.[2] Keep the final organic solvent concentration low (typically <10% v/v) to avoid denaturation of proteins if they are part of the conjugate.[2] 2. pH Adjustment of Reaction Buffer: Investigate the effect of pH on the solubility of the drug/ligand. Adjusting the reaction buffer pH might improve its solubility and availability for conjugation, provided the pH is compatible with the stability of all reaction components.[2]
The final conjugate has poor long-term stability in solution. The conjugate is supersaturated in the chosen solvent system and may precipitate over time. The compound may be degrading.1. Use a Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous solutions. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common choice.[1] 2. Lyophilization and Storage as a Dry Powder: For long-term storage, it is best to lyophilize the purified conjugate and store it as a dry powder at the recommended temperature (e.g., -20°C or -80°C). Reconstitute fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a linker in conjugates?

A1: this compound is a PEG-based linker. The polyethylene glycol (PEG) component imparts hydrophilicity to the conjugate, which can significantly improve the aqueous solubility of poorly soluble drugs or ligands.[1][2][][4][5] This enhanced solubility is crucial for formulation, handling, and improving the pharmacokinetic properties of the conjugate.[5]

Q2: How does conjugation with this linker affect the overall solubility of my molecule?

A2: The inclusion of the hydrophilic PEG backbone of the linker is a well-established strategy to increase the aqueous solubility of the resulting conjugate, especially when the drug or ligand being attached is hydrophobic.[5] The ether oxygens in the PEG chain can form hydrogen bonds with water, improving interactions with aqueous environments.[5]

Q3: What is a good starting point for dissolving a new conjugate with this linker?

A3: A good starting point is to dissolve the conjugate in a small amount of DMSO to create a concentrated stock solution. For aqueous experiments, this stock can then be diluted into a buffer containing other solubilizing agents. A multi-component system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a robust starting formulation.[1]

Q4: Can I use heat to dissolve my conjugate?

A4: Yes, gentle warming (e.g., to 37°C) can be used to aid dissolution, but it should be done with caution.[1] Prolonged exposure to heat can potentially degrade the conjugate. It is advisable to test the stability of the conjugate at the elevated temperature.

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior allows the entire complex to be soluble in water. This can be a very effective method for increasing the solubility and stability of a conjugate in aqueous solutions.[1]

Data on Solubility Enhancement

While specific quantitative data for conjugates of this compound are often proprietary and depend on the specific drug attached, the principles of using hydrophilic linkers and formulation excipients are well-documented. The following table provides solubility data for the linker itself in various formulations and illustrates the expected trend of improved solubility for a hypothetical hydrophobic drug upon conjugation and formulation.

Compound Solvent/Formulation System Achieved Solubility Notes
This compound HCl DMSO≥ 200 mg/mL (736.11 mM)Requires sonication.[1]
This compound HCl 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (18.40 mM)Provides a clear solution.[1]
This compound HCl 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (18.40 mM)Provides a clear solution.[1]
Hypothetical Hydrophobic Drug Aqueous Buffer (pH 7.4)< 0.01 mg/mLTypical for a poorly soluble compound.
Hypothetical Drug Conjugate Aqueous Buffer (pH 7.4)0.05 - 0.5 mg/mLThe hydrophilic linker is expected to increase aqueous solubility.
Hypothetical Drug Conjugate 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline> 1 mg/mLFormulation with co-solvents and surfactants further enhances solubility.

Experimental Protocols

Protocol 1: General Solubilization using a Co-Solvent System

This protocol is a robust starting point for achieving a concentration of ≥ 5 mg/mL for many conjugates.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the conjugate and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use of newly opened, anhydrous DMSO is recommended.[1]

    • If necessary, use an ultrasonic water bath to aid dissolution.[1]

  • Prepare the Final Working Solution (Example for 1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL conjugate stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline (or your desired aqueous buffer) to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and uniform.

Protocol 2: Solubilization using Cyclodextrin

This protocol is particularly useful for preparing aqueous solutions for in vivo or in vitro studies where high concentrations of organic solvents are not desirable.

  • Prepare a Concentrated Stock Solution:

    • Prepare a 50 mg/mL stock solution of the conjugate in 100% DMSO as described in Protocol 1.

  • Prepare the Cyclodextrin Solution:

    • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.

  • Prepare the Final Working Solution (Example for 1 mL):

    • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.

    • Add 100 µL of the 50 mg/mL conjugate stock solution in DMSO to the SBE-β-CD solution.

    • Mix thoroughly by vortexing until a clear solution is obtained.

Visualizations

experimental_workflow cluster_start Step 1: Initial Dissolution cluster_formulation Step 2: Formulation for Aqueous Solution cluster_cosolvent Protocol 1: Co-Solvent cluster_cyclodextrin Protocol 2: Cyclodextrin cluster_end Step 3: Final Product start Poorly Soluble Conjugate Powder stock Dissolve in 100% DMSO (e.g., 50 mg/mL) start->stock Sonication/Vortexing cosolvent_mix Add stock to PEG300 + Tween-80 stock->cosolvent_mix cd_mix Add stock to SBE-β-CD Solution stock->cd_mix cosolvent_final Add Saline/Buffer cosolvent_mix->cosolvent_final final_solution Clear, Soluble Working Solution cosolvent_final->final_solution cd_solution Prepare 20% SBE-β-CD in Saline/Buffer cd_mix->final_solution

Caption: Experimental workflow for solubilizing conjugates.

troubleshooting_logic cluster_initial_steps Initial Checks cluster_solutions Corrective Actions start Precipitation Observed? check_dmso Final DMSO Concentration > 0.1%? start->check_dmso Yes check_mixing Inadequate Mixing Upon Dilution? start->check_mixing Yes add_solubilizers Use Co-solvents (PEG300, Tween-80) start->add_solubilizers No optimize_dmso Optimize Dilution Scheme (Intermediate Dilutions) check_dmso->optimize_dmso check_mixing->add_solubilizers end_node Solution Stable optimize_dmso->end_node use_cd Use Cyclodextrins (SBE-β-CD) add_solubilizers->use_cd adjust_ph Adjust Buffer pH use_cd->adjust_ph heat_sonicate Apply Gentle Heat or Sonication adjust_ph->heat_sonicate heat_sonicate->end_node

References

Technical Support Center: Reactions with 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1,3-bis(carboxylethoxy)propane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a trifunctional, polyethylene glycol (PEG)-based linker. It features a central primary amine and two terminal carboxylic acid groups. Its hydrophilic PEG nature often improves the solubility and cell permeability of the final conjugate. The primary application for this linker is in the synthesis of heterobifunctional molecules like PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Q2: What are the reactive sites on this linker and how do I address them in a controlled manner?

A2: The linker has three reactive sites: one primary amine and two carboxylic acids. To achieve a specific synthetic outcome, an orthogonal protection strategy is essential. This involves using protecting groups for two of the three functional groups that can be removed under different conditions, allowing for sequential reactions. For example, the amine can be protected with a Boc group while the carboxylic acids are protected as t-butyl esters.

Q3: What are the most common challenges when using this linker in a multi-step synthesis?

A3: The most common challenges include:

  • Low reaction yields: This can be due to steric hindrance, suboptimal coupling agents, or side reactions.

  • Side reactions: The trifunctional nature of the molecule can lead to self-conjugation or polymerization if not properly protected.

  • Purification difficulties: The polarity of the PEG linker can make purification by standard column chromatography challenging, often requiring reverse-phase HPLC.

  • Poor cell permeability of the final product: While the PEG linker is intended to improve solubility, the overall properties of the final conjugate determine its ability to cross cell membranes.

Q4: How should I store this compound and its derivatives?

A4: The hydrochloride salt of this compound should be stored at -20°C for long-term stability. Solutions, once prepared, should also be stored at low temperatures, for example, -80°C for up to two years and -20°C for up to one year, to prevent degradation.[1] The tert-butyl protected version should be stored at –20 °C in a sealed, desiccated container to avoid exposure to moisture and strong acids which can lead to deprotection.[2]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • Low conversion of starting material to the desired amide product.

  • Presence of multiple side products in the reaction mixture.

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
Inefficient Coupling Reagents For coupling a carboxylic acid to the amine of the linker, or an amine to the carboxylic acids of the linker, a variety of coupling reagents can be used. If one is not effective, consider alternatives. Common choices include HATU, HBTU, EDC with HOBt, or DCC. The choice of reagent can be critical, especially for sterically hindered substrates.
Suboptimal Reaction Conditions Optimize reaction parameters such as solvent, temperature, and reaction time. Anhydrous solvents like DMF or DCM are typically used. Reactions are often run at room temperature, but gentle heating may be required in some cases. Monitor the reaction progress by LC-MS to determine the optimal reaction time.
Base Selection A non-nucleophilic base such as DIPEA or triethylamine is crucial to neutralize the reaction mixture without participating in side reactions. Ensure the base is pure and added in the correct stoichiometry.
Steric Hindrance If coupling a bulky ligand, steric hindrance can significantly slow down the reaction. Consider using a more reactive coupling agent or a linker with a longer spacer arm to alleviate steric clash.
Issue 2: Challenges in Product Purification

Symptoms:

  • Difficulty in separating the product from starting materials or byproducts using standard silica gel chromatography.

  • Product appears as a broad peak or streaks on TLC and HPLC.

Possible Causes and Solutions:

Possible CauseSuggested Solution(s)
High Polarity of the PEG Linker The PEG backbone makes the molecule and its conjugates quite polar. Standard silica gel chromatography may not be effective. Reverse-phase HPLC (preparative) is often the method of choice for purifying PROTACs and other molecules containing this linker.
Residual Coupling Reagents and Byproducts Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. If using DCC, ensure the urea byproduct is thoroughly removed by filtration. Water-soluble byproducts from EDC can be removed by aqueous workup.
Product Aggregation The final conjugate may have a tendency to aggregate, leading to poor chromatographic performance. Try different solvent systems for chromatography, or consider adding a small amount of a modifier like TFA to the mobile phase in reverse-phase HPLC to improve peak shape.

Experimental Protocols

General Protocol for Amide Coupling to the Amino Group of the Linker

This protocol outlines a general procedure for coupling a carboxylic acid-containing molecule (e.g., a POI ligand) to the primary amine of a Boc-protected version of the linker.

  • Dissolution: Dissolve the Boc-protected this compound (1.0 eq) and the carboxylic acid-containing molecule (1.1 eq) in anhydrous DMF.

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

General Protocol for Deprotection of Boc and t-Butyl Groups
  • Dissolution: Dissolve the protected conjugate in a suitable solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS to ensure complete removal of the protecting groups.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like DCM or toluene can help to remove residual TFA.

  • Final Product: The deprotected product is often obtained as a TFA salt and can be used in the next step without further purification or purified by HPLC if necessary.

Visualizations

Logical Workflow for Using the Trifunctional Linker

G start Start with This compound protect Orthogonal Protection (e.g., Boc on amine, t-butyl on acids) start->protect step1 Step 1: Couple POI-Ligand to free functional group protect->step1 deprotect1 Selective Deprotection 1 step1->deprotect1 step2 Step 2: Couple E3-Ligand to newly deprotected group deprotect1->step2 deprotect2 Selective Deprotection 2 step2->deprotect2 final_product Final Conjugate (e.g., PROTAC) deprotect2->final_product purify Purification (e.g., Prep-HPLC) final_product->purify G start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents change_coupling Change Coupling Reagent (e.g., HATU, EDC/HOBt) check_reagents->change_coupling Reagents OK re_evaluate Re-evaluate Synthetic Strategy check_reagents->re_evaluate Reagents Impure optimize_cond Optimize Conditions (Solvent, Temp, Time) change_coupling->optimize_cond check_base Verify Base (Non-nucleophilic, Pure) optimize_cond->check_base check_base->re_evaluate Yield still low

References

Technical Support Center: Optimizing Coupling Efficiency of 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-1,3-bis(carboxylethoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this versatile linker. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your coupling reactions and achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a chemical reagent commonly used as a linker in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).[1][2] It possesses three primary reactive sites: a central primary amine (-NH2) and two terminal carboxylic acids (-COOH).[1][3] This trifunctional nature allows it to be coupled in two distinct ways, making it a versatile building block for complex molecules.

Q2: Which functional group should I use for coupling – the amine or the carboxylic acids?

A2: The choice depends entirely on your synthetic strategy.

  • Couple via the Carboxylic Acids: If you have a molecule with a primary amine that you wish to link, you will activate the two carboxylic acids of this compound. This is a common approach for conjugating to proteins, peptides, or other amine-containing molecules.

  • Couple via the Amino Group: If your target molecule has a carboxylic acid or an activated ester (like an NHS ester), you will use the primary amine of this compound for the coupling reaction.[1] This leaves the two terminal carboxylic acids available for subsequent modifications.

Q3: What are the recommended coupling reagents for activating the carboxylic acid groups of this molecule?

A3: Activating the carboxylic acids is a critical step for forming a stable amide bond with an amine. The choice of reagent depends on solvent, scale, and the nature of your amine.

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, especially for aqueous reactions, as it is water-soluble.[4] It is highly recommended to use it with an additive like N-hydroxysuccinimide (NHS) or OxymaPure to increase efficiency and reduce side reactions.[5][6] For organic solvents, Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is more soluble, simplifying purification.[7][8]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high reactivity and efficiency, often leading to faster reactions and higher yields, particularly for sterically hindered substrates.[9][10] These reagents require a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).[6]

Q4: How can I avoid di-substitution and achieve mono-coupling to one of the carboxylic acids?

A4: Achieving selective mono-coupling on a symmetric molecule like this in a single step is challenging and typically results in a statistical mixture of mono-coupled, di-coupled, and unreacted starting material. To favor mono-coupling, you can try using a large excess of this compound relative to your amine-containing substrate. However, the most robust strategy involves an orthogonal protection scheme, such as using a precursor molecule where one carboxylic acid is protected (e.g., as a t-butyl ester) and the other is free for reaction.[11]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in coupling reactions.

Scenario 1: Low or No Product Formation

Q: I am not seeing my desired product, or the yield is extremely low. What could be the cause?

A: This is a common issue that can stem from several factors related to reagent activity and reaction conditions.

  • Possible Cause 1: Ineffective Carboxylic Acid Activation. The first step in the reaction is the activation of the -COOH group. If this fails, no coupling will occur.

    • Solution:

      • Use Fresh Reagents: Carbodiimides like EDC can hydrolyze over time. Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.

      • Incorporate Additives: When using EDC, always include NHS, Sulfo-NHS, or OxymaPure. These additives form a more stable activated ester intermediate, which is less susceptible to hydrolysis and more reactive towards amines, thereby improving yields.[4][5]

      • Switch to a Stronger Activator: If carbodiimides are failing, especially with challenging or sterically hindered amines, switch to a more potent uronium-based reagent like HATU.[9]

      • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent (and additive) for 5-15 minutes before adding your amine. This ensures the activated species is present and ready to react.[6]

  • Possible Cause 2: Hydrolysis of Activated Intermediate. Activated carboxylic acids are highly susceptible to hydrolysis by water, which reverts them to the original carboxylic acid.

    • Solution:

      • Use Anhydrous Solvents: Ensure your reaction solvents (e.g., DMF, DCM) are anhydrous. Use solvents from a freshly opened bottle or dry them over molecular sieves.[6]

      • Control Reaction pH: For aqueous EDC couplings, the reaction is most efficient between pH 4.5 and 7.2.[5] Use a non-amine, non-carboxylate buffer like MES for pH control.[5]

  • Possible Cause 3: Low Amine Nucleophilicity. The amine coupling partner may not be reactive enough.

    • Solution:

      • Check the pH: The amine must be in its deprotonated, nucleophilic form (-NH2) to react. If the reaction medium is too acidic, the amine will be protonated (-NH3+) and unreactive. Ensure a suitable base (e.g., DIPEA, triethylamine) is present, especially when using the hydrochloride salt of an amine or a uronium coupling reagent.[6]

      • Increase Temperature: Gently increasing the reaction temperature (e.g., from 0 °C to room temperature) can sometimes overcome activation energy barriers, but should be done cautiously as it can also promote side reactions.

Scenario 2: Presence of Multiple Side Products

Q: My mass spectrometry analysis shows my desired product, but also several significant impurities. How can I improve the purity?

A: Side product formation often points to reactive intermediates finding alternative reaction pathways.

  • Possible Cause 1: N-Acylurea Formation. This is a common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct.[7]

    • Solution:

      • Use Additives: The primary role of HOBt or OxymaPure is to rapidly trap the O-acylisourea intermediate to form an active ester, which prevents this rearrangement.[12]

      • Lower Temperature: This side reaction is often temperature-dependent. Running the coupling at 0 °C can minimize it.[7]

  • Possible Cause 2: Uncontrolled Di-substitution or Polymerization. Because the linker has two carboxylic acids, adding a molecule with two or more amines can lead to polymerization. Even with a mono-amine, you may get a mixture of the desired di-substituted product and an undesired mono-substituted product.

    • Solution:

      • Control Stoichiometry: To drive the reaction towards the fully di-substituted product, use a slight excess (1.05-1.2 equivalents) of the amine for each carboxylic acid. This means using at least 2.1-2.4 equivalents of your mono-amine partner for every one equivalent of the this compound linker.

      • Purification: Expect to use chromatography (e.g., reverse-phase HPLC) to separate the di-substituted product from any mono-substituted byproduct and starting materials.

  • Possible Cause 3: Racemization. If your amine or the molecule you are coupling to the linker's amine is chiral, the harsh activation conditions can sometimes cause racemization at the adjacent stereocenter.

    • Solution:

      • Use Racemization-Suppressing Additives: Additives like HOBt and particularly OxymaPure are effective at minimizing racemization.[7]

      • Choose the Right Base: When using uronium reagents, a bulky, non-nucleophilic base like DIPEA is standard. In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[7]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Reagent ClassSpecific ReagentTypical Solvent(s)Required Additive/BaseKey Considerations
Carbodiimide EDCAqueous (MES Buffer), DMFNHS, OxymaPure (recommended)Water-soluble reagent and byproduct; pH sensitive (optimal 4.5-7.2).[4][5]
DICDMF, DCMHOBt, OxymaPure (recommended)Liquid reagent, easy to handle. Byproduct (DIU) is soluble in organic solvents.[8]
DCCDMF, DCMHOBt, OxymaPure (recommended)Waxy solid. Byproduct (DCU) is insoluble and must be filtered off.[8]
Uronium/Aminium HATUDMF, NMPDIPEA, NMM (Base required)Very high reactivity, good for hindered couplings. More potent than HBTU.[9]
HBTUDMF, NMPDIPEA, NMM (Base required)Highly efficient and widely used.[6]
PyBOPDMF, DCMDIPEA, NMM (Base required)High reactivity but forms carcinogenic HMPA byproduct; use with caution.[7]
Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling to a Primary Amine (This protocol describes coupling an amine-containing molecule, "R-NH2", to the carboxylic acids of the linker)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activator Addition: Add N-hydroxysuccinimide (NHS) (2.2 eq) to the solution and stir until dissolved.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (2.2 eq) and stir the reaction at 0 °C for 15 minutes for pre-activation.

  • Amine Addition: Add your amine-containing molecule (R-NH2) (2.2-2.5 eq) to the reaction mixture. If your amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.2-2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and purify the product using an appropriate method, such as reverse-phase HPLC.

Protocol 2: General Procedure for HATU Coupling to a Primary Amine (This protocol describes coupling an amine-containing molecule, "R-NH2", to the carboxylic acids of the linker)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add your amine-containing molecule (R-NH2) (2.2 eq) to the solution.

  • Base Addition: Add DIPEA (4.0 eq) to the reaction mixture and cool to 0 °C in an ice bath.

  • Initiation: Add HATU (2.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Upon completion, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with mild acid (e.g., 1M HCl), brine, and dry the organic layer. Purify the crude product by flash chromatography or HPLC.

Visualizations

G cluster_0 Key Molecule cluster_1 Pathway A: Coupling via Carboxylic Acids cluster_2 Pathway B: Coupling via Amino Group linker This compound A_reagents 1. EDC/NHS or HATU/DIPEA 2. R-NH₂ (Amine) linker->A_reagents Activate Di-acid B_reagents R-COOH (Carboxylic Acid) + Coupling Reagent linker->B_reagents Nucleophilic Attack A_product Di-amide Product A_reagents->A_product Form Amide Bonds B_product Amide Product (Free Di-acid) B_reagents->B_product Form Amide Bond

Caption: Reaction pathways for this compound.

G start Start: Plan Coupling Reaction select_reagents Select Coupling Reagent (EDC, HATU, etc.) & Solvent start->select_reagents setup Dissolve Reagents in Anhydrous Solvent select_reagents->setup preactivate Pre-activate Carboxylic Acid? (Optional, Recommended) setup->preactivate add_amine Add Amine Partner & Base preactivate->add_amine Yes/No react Stir at Controlled Temperature (0°C to RT) add_amine->react monitor Monitor Progress (LC-MS / TLC) react->monitor complete Reaction Complete? monitor->complete complete->react No, extend time workup Quench & Workup complete->workup Yes purify Purify Product (HPLC / Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for an amide coupling reaction.

G start Problem: Low Coupling Efficiency q1 Product Observed? start->q1 no_product No Product Detected q1->no_product No side_products Main Product + Side Products q1->side_products Yes cause1 Cause: Ineffective Activation - Old reagents? - No additive (NHS/Oxyma)? - Hydrolysis? no_product->cause1 cause2 Cause: N-Acylurea Formation (with carbodiimides) side_products->cause2 cause3 Cause: Di/Polymerization - Incorrect stoichiometry? side_products->cause3 solution1 Solution: - Use fresh reagents - Add NHS/OxymaPure - Use anhydrous solvent - Switch to HATU cause1->solution1 solution2 Solution: - Add HOBt/OxymaPure - Lower reaction temp to 0°C cause2->solution2 solution3 Solution: - Adjust stoichiometry (e.g., >2 eq of amine) - Purify via HPLC cause3->solution3

Caption: Troubleshooting logic flow for low coupling efficiency.

References

Technical Support Center: Purification of 2-Amino-1,3-bis(carboxylethoxy)propane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-1,3-bis(carboxylethoxy)propane and related amino diester compounds.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: After completing the synthesis reaction, I'm observing a very low yield of this compound. What are the potential causes and solutions?

Answer:

Low product yield can stem from several factors throughout the synthetic and purification process. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The Michael addition of 2-amino-1,3-propanediol to ethyl acrylate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or gently increasing the temperature. Microwave-assisted synthesis has been shown to significantly decrease reaction times and increase yields for similar Michael additions.[1][2]

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • N-Alkylation: The primary amine is nucleophilic and can react with ethyl acrylate, leading to the formation of a tertiary amine byproduct.

    • Mono-O-Alkylation: Incomplete reaction can lead to the formation of a mono-alkylation product where only one of the hydroxyl groups has reacted.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the amine dropwise to the acrylate can sometimes minimize side reactions.[3]

  • Product Loss During Work-up: The product may be lost during the extraction and washing steps.

    • Solution: Ensure the pH of the aqueous layer is carefully controlled during extraction. The amino group can be protonated at low pH, making the product water-soluble. Conversely, high pH can lead to hydrolysis of the ester groups. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Issue 2: Product is an Oil and Fails to Crystallize

Question: I obtained my product as a viscous oil, but I'm struggling to induce crystallization for purification. What steps can I take?

Answer:

Many amino esters are oils at room temperature or are difficult to crystallize. Here are some techniques to try:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity persists. Allow the mixture to stand, preferably at a low temperature, to promote crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Purification via Chromatography: If crystallization fails, column chromatography is a reliable alternative for purifying oily products.

  • Use of Additives: For some amino acids, the addition of surfactants or polyvalent alcohols like ethylene glycol can aid in the crystallization process.[4]

Issue 3: Difficulty in Purifying via Column Chromatography

Question: My product is streaking badly on the silica gel column, and I'm getting poor separation from impurities. How can I improve my chromatographic purification?

Answer:

The presence of a basic amino group can cause strong interactions with the acidic silica gel, leading to streaking and poor separation. Here are several strategies to overcome this:

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your amino-containing product.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation with less polar, non-basic solvent systems like hexane/ethyl acetate.[5]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be an effective purification method.[6]

  • Solvent System Optimization: Experiment with different solvent systems using TLC. A common starting point for polar compounds is a gradient of methanol in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound?

A1: The most likely byproducts are the mono-O-alkylated product (2-Amino-1-hydroxy-3-(carboxylethoxy)propane) and the N,O-tri-alkylated product. Depending on the reaction conditions, you might also see the N-alkylated product.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) and visualize the spots with a UV lamp (if your compounds are UV active) or by staining with a potassium permanganate or ninhydrin solution.

Q3: What analytical techniques are recommended to confirm the structure and purity of the final product?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (amine, ester carbonyl, C-O bonds).

Q4: What are the recommended storage conditions for this compound?

A4: The hydrochloride salt of this compound is typically stored at -20°C.[7] The free base should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if it is an oil.

Data Presentation

Table 1: Example TLC Data for Reaction Monitoring and Column Chromatography

CompoundRf Value (10% MeOH in DCM)Visualization
2-Amino-1,3-propanediol (Starting Material)0.1Ninhydrin Positive
Ethyl Acrylate (Starting Material)0.9UV Active, KMnO₄ Stain
This compound (Product) 0.5 Ninhydrin Positive
Mono-O-alkylated byproduct0.3Ninhydrin Positive
N,O-tri-alkylated byproduct0.7Ninhydrin Negative

Note: Rf values are illustrative and can vary based on the specific TLC plate and conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or ethyl acetate/hexane mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) start->workup Quench Reaction chromatography Column Chromatography (Silica Gel or Alumina) workup->chromatography Concentrate analysis TLC Analysis of Fractions chromatography->analysis Collect Fractions combine Combine Pure Fractions analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Pure Product evaporation->product characterization Characterization (NMR, MS, FTIR) product->characterization

Caption: General workflow for the purification of the target compound.

Troubleshooting_Logic cluster_synthesis Synthesis Problems cluster_purification Purification Problems cluster_solutions Potential Solutions start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions streaking Column Streaking? start->streaking crystallization Fails to Crystallize? start->crystallization sol_rxn Extend Reaction Time Adjust Stoichiometry incomplete_rxn->sol_rxn sol_side Control Temperature Slow Addition side_reactions->sol_side sol_streak Add Base to Eluent Use Alumina/Amine-Silica streaking->sol_streak sol_cryst Use Chromatography Solvent Titration crystallization->sol_cryst

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 2-Amino-1,3-bis(carboxylethoxy)propane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-1,3-bis(carboxylethoxy)propane and its derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound linker is a heterobifunctional chemical tool commonly used in bioconjugation and drug development. It possesses a primary amine and two terminal carboxylic acid groups, allowing for the covalent linkage of different molecules. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder and an E3 ligase ligand.[1]

Q2: What are the main stability concerns associated with this linker?

The primary stability concern for the this compound linker is the hydrolysis of its two ethyl ester groups. This reaction is catalyzed by acidic or basic conditions and can lead to the cleavage of the linker and release of the conjugated molecules. The rate of hydrolysis is dependent on pH, temperature, and the buffer composition.

Q3: How does pH affect the stability of the ethyl ester linkages?

Generally, ester hydrolysis is accelerated in both acidic and alkaline conditions.[2] For many ethyl esters, stability is greatest in a slightly acidic to neutral pH range. For instance, studies on creatine ethyl ester have shown it to be most stable under strongly acidic conditions (pH 1.0), where it undergoes slow hydrolysis.[3] Conversely, as the pH approaches neutral and becomes alkaline, the rate of degradation can increase significantly.[3]

Q4: Can the primary amine group on the linker influence the stability of the ester groups?

Yes, neighboring functional groups can influence the rate of ester hydrolysis. A vicinal (neighboring) amine group can potentially participate in the hydrolysis reaction, although the exact effect depends on its protonation state and the spatial arrangement of the molecule. In some cases, deprotonated amines can accelerate ester hydrolysis.[4]

Q5: How should the this compound linker be stored?

To ensure stability, the linker, especially in its hydrochloride salt form, should be stored at -20°C in a desiccated environment.[5][6] The tert-butoxycarbonyl (Boc) protected version of the linker should also be stored at -20°C and protected from moisture and strong acids.[7]

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

Low yield is a frequent challenge in bioconjugation. Several factors related to the linker and reaction conditions can be the cause.[8]

Potential Causes and Solutions:

  • Suboptimal Reaction pH: The pH of the reaction is critical for efficient coupling. For EDC/NHS chemistry, which is commonly used to activate the carboxyl groups of the linker, a two-step pH process is often optimal.

    • Activation Step: Perform the activation of the carboxyl groups with EDC/NHS in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.

    • Coupling Step: For the reaction with an amine-containing molecule, adjust the pH to a physiological or slightly basic range (pH 7.2-8.5) using a buffer like PBS or borate buffer.

  • Reagent Quality and Stoichiometry: EDC and NHS are moisture-sensitive. Ensure they are stored properly and use freshly prepared solutions. The molar ratio of EDC and NHS to the linker's carboxyl groups should be optimized; a molar excess of the activating agents is typically required.[8]

  • Antibody/Protein Related Issues: The presence of amine-containing buffers (e.g., Tris) in the protein solution can compete with the desired reaction. Buffer exchange into an amine-free buffer is recommended. Low protein concentration can also reduce conjugation efficiency.[8]

  • Inefficient Purification: Loss of the conjugated product during purification steps like size-exclusion chromatography or dialysis can significantly lower the final yield.

Issue 2: Premature Cleavage of the Conjugate

If you observe that your final conjugate is unstable and cleaves over time, the hydrolysis of the linker's ester bonds is a likely cause.

Potential Causes and Solutions:

  • Inappropriate Buffer pH for Storage: Storing the final conjugate in a buffer with a pH that promotes ester hydrolysis can lead to its degradation. For long-term stability, it is advisable to store the conjugate at a pH where the ester linkages are most stable, which may need to be determined empirically but is often in the slightly acidic range.

  • Enzymatic Degradation: If the conjugate is used in a biological system (e.g., cell culture), esterase enzymes can accelerate the cleavage of the ester bonds.

  • High Temperature: Elevated temperatures will increase the rate of hydrolysis. Store the conjugate at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Quantitative Data on Ester Stability

Linker/Ester TypeConditionHalf-lifeCitation
Creatine Ethyl EsterpH 1.0570 hours[3]
Creatine Ethyl EsterpH 8.023 seconds[3]
3-sulfanylpropionyl esterNot specified4.2 +/- 0.1 days[9]
4-sulfanylbutyryl esterNot specified14.0 +/- 0.2 days[9]

This data illustrates the significant impact of pH and linker structure on the stability of ester bonds.

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of the Linker to a Protein

This protocol describes the conjugation of the carboxyl groups of the this compound linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • This compound linker

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Linker: Dissolve the this compound linker in the Activation Buffer.

  • Activate the Linker:

    • Immediately before use, dissolve EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation to Protein:

    • Add the freshly activated linker solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-8.5 if necessary.

    • The molar ratio of the activated linker to the protein should be optimized (a starting point of 10:1 to 20:1 is common).[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification Linker Linker in MES Buffer Activated_Linker NHS-activated Linker Linker->Activated_Linker EDC_NHS EDC + NHS (freshly prepared) EDC_NHS->Activated_Linker Conjugate Linker-Protein Conjugate Activated_Linker->Conjugate Protein Protein in PBS Buffer Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate

Caption: Workflow for EDC/NHS coupling of the linker to a protein.

degradation_pathway Conjugate Linker-Molecule Conjugate (Intact Ester Bonds) Hydrolyzed_Conjugate Hydrolyzed Linker (Cleaved Ester Bonds) Conjugate->Hydrolyzed_Conjugate Hydrolysis Conditions H₂O (Acid or Base Catalyzed) Conditions->Hydrolyzed_Conjugate Enzymes Esterases Enzymes->Hydrolyzed_Conjugate Enzymatic Cleavage

Caption: Potential degradation pathway of the linker via hydrolysis.

References

Technical Support Center: Deprotection of t-Butyl Esters in 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of t-butyl esters in 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.

Troubleshooting Guide

The removal of t-butyl ester protecting groups is a critical step in many synthetic pathways. Below is a guide to address common issues encountered during the deprotection of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of trifluoroacetic acid (TFA) or consider using a stronger acid like hydrochloric acid (HCl) in an appropriate solvent.
Short reaction time.Extend the reaction time and monitor the progress using techniques like TLC or LC-MS.[1]
Low reaction temperature.While many deprotections proceed at room temperature, gentle heating might be necessary for stubborn substrates. However, this should be done cautiously to avoid side reactions.
Side Reactions (e.g., t-butylation of the free amine) The liberated t-butyl cation can act as an electrophile.Use a cation scavenger such as triethylsilane or thioanisole in the reaction mixture to trap the t-butyl cation.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Difficult Product Isolation/Purification The product may be highly polar and water-soluble.After acidic workup, consider lyophilization to remove water and volatile acids. Purification can be attempted using reverse-phase chromatography or ion-exchange chromatography.
Formation of emulsions during aqueous workup.Add a small amount of a different organic solvent or brine to break the emulsion. Centrifugation can also be effective.
Degradation of the Target Molecule The substrate is sensitive to strong acidic conditions.Consider milder deprotection methods, such as using aqueous phosphoric acid or Lewis acids like zinc bromide.[2][3][4]
Prolonged exposure to acid.Minimize the reaction time by closely monitoring the reaction progress and quenching it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of t-butyl esters in a molecule like 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane?

A1: The most common and effective method for the cleavage of t-butyl esters is acid-catalyzed hydrolysis.[5] Trifluoroacetic acid (TFA) is a widely used reagent for this purpose, typically in a chlorinated solvent like dichloromethane (DCM).[1][6] The reaction is usually performed at room temperature and proceeds to completion within a few hours.[1]

Q2: What is the mechanism of TFA-mediated deprotection of t-butyl esters?

A2: The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is protonated by TFA, which is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (t-butyl cation) and the carboxylic acid. The t-butyl cation can then be deprotonated to form isobutylene gas or react with the trifluoroacetate anion.[1][7]

Q3: Can I selectively deprotect the t-butyl esters without affecting other acid-labile protecting groups?

A3: Selectivity can be challenging as many amine protecting groups (like Boc) are also acid-labile. However, in some cases, careful selection of the acid and reaction conditions can achieve selectivity. For instance, milder acids or Lewis acids might offer better selectivity.[3][4] It is crucial to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting material, you can determine when the deprotection is complete.

Q5: What are some alternative, milder methods for t-butyl ester deprotection?

A5: For substrates that are sensitive to strong acids, several milder methods can be employed. These include the use of aqueous phosphoric acid, which is considered an environmentally benign and selective reagent.[2][8] Another option is the use of Lewis acids like zinc bromide (ZnBr₂) in a solvent such as dichloromethane.[3][4] Thermal deprotection is also a possibility for thermally stable compounds.[9]

Experimental Protocol: TFA-Mediated Deprotection

This protocol provides a general procedure for the deprotection of the t-butyl esters in 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane using trifluoroacetic acid.

Materials:

  • 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), but this can be optimized.[10]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or dissolved in a minimal amount of water and lyophilized.

  • The crude product can be purified by an appropriate method such as reverse-phase HPLC or ion-exchange chromatography, depending on the properties of the final compound.

Visualizations

Below are diagrams illustrating the deprotection process and workflow.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Byproduct Formation Ester t-Butyl Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + TFA H_plus H+ Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid C-O Bond Cleavage tBu_cation t-Butyl Cation Protonated_Ester->tBu_cation Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Deprotection_Workflow Start Start: Protected Compound Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at RT (1-4h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Reaction Complete Purify Purify Product Evaporate->Purify End End: Deprotected Compound Purify->End

Caption: Experimental workflow for TFA-mediated deprotection.

References

PROTAC Synthesis Technical Support Center: Troubleshooting with 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis-Targeting Chimera (PROTAC) synthesis, with a specific focus on the utilization of the PEG-based linker, 2-Amino-1,3-bis(carboxylethoxy)propane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in PROTAC synthesis?

This compound is a PEG-based linker used in the synthesis of PROTACs.[1][2] Its structure features a primary amine and two terminal carboxylic acid groups. The primary amine serves as a reactive handle for coupling with a warhead (targeting the protein of interest) or an E3 ligase ligand, typically through amide bond formation. The two carboxylic acid moieties offer points of attachment for the other component of the PROTAC, allowing for the creation of a heterobifunctional molecule.

Q2: I am experiencing low yields in my coupling reaction between this compound and my E3 ligase ligand. What are the potential causes and solutions?

Low synthetic yields are a common challenge in the development of complex molecules like PROTACs.[3] Several factors could be contributing to this issue when using this compound. It is crucial to optimize the synthetic route, including coupling reactions and purification steps.[4]

Troubleshooting Steps:

  • Choice of Coupling Reagents: The selection of an appropriate coupling reagent and additives is critical for efficient amide bond formation. See Table 1 for a list of commonly used reagents.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield. Ensure all reagents are anhydrous, as water can hydrolyze activated esters and reduce efficiency.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine or acid component might be necessary to drive the reaction to completion.

  • Protecting Groups: If your warhead or E3 ligase ligand contains other reactive functional groups, ensure they are adequately protected to prevent side reactions. The tert-butyl ester protected version of the linker, 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, can be used to avoid unwanted reactions with the carboxylic acid groups, which can then be deprotected under acidic conditions.[5]

Q3: Purification of my final PROTAC is proving difficult. What strategies can I employ?

The physicochemical properties of PROTACs, often being large and sometimes polar molecules, can make purification challenging.[3][4]

Purification Strategies:

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PROTACs. Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) to achieve optimal separation.

  • Flash Chromatography: For larger scale purifications, normal or reversed-phase flash chromatography can be effective. A careful selection of the stationary and mobile phases is essential.

  • Recrystallization/Precipitation: If the PROTAC is a solid, recrystallization or precipitation from an appropriate solvent system can be an effective purification method.

Q4: My synthesized PROTAC shows low degradation efficiency. What are the possible reasons?

Low degradation efficiency is a frequent issue in PROTAC development and can stem from various factors beyond the synthesis itself.[4]

  • Inefficient Ternary Complex Formation: The PROTAC must facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][6]

  • Poor Linker Design: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex.[4][7] An improperly designed linker can lead to steric hindrance or an unproductive orientation.[4]

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules that can have poor solubility and cell permeability.[4]

Troubleshooting Guides

Guide 1: Optimizing the Amide Coupling Reaction

This guide provides a systematic approach to troubleshooting a low-yielding amide coupling reaction involving this compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a general method for the coupling of a carboxylic acid-containing ligand to the primary amine of this compound.

Materials:

  • Carboxylic acid-containing ligand (e.g., E3 ligase ligand)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling reagent (1.1 eq) and the amine base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in the anhydrous solvent.

  • Add the solution of the linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate chromatographic technique.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameActivating AgentAdditive (Optional)Common Solvents
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateN/AHOAtDMF, DCM
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateN/AHOBtDMF, DCM
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideN/AHOBt, DMAPDCM, DMF, Water
T3P Propylphosphonic anhydrideN/APyridineEthyl acetate, DCM

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product POI_ligand Protein of Interest (POI) Ligand (with reactive group) Coupling1 Step 1: First Coupling Reaction (e.g., Amide Bond Formation) POI_ligand->Coupling1 E3_ligand E3 Ligase Ligand (with reactive group) Coupling2 Step 2: Second Coupling Reaction E3_ligand->Coupling2 Linker This compound Linker->Coupling1 Intermediate Intermediate (Ligand-Linker Conjugate) Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization

Caption: General workflow for PROTAC synthesis.

Troubleshooting_Decision_Tree cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting Start Low PROTAC Yield or Purity Check_Coupling Check Coupling Conditions Start->Check_Coupling Check_Purity Check Starting Material Purity Start->Check_Purity Protecting_Groups Review Protecting Group Strategy Start->Protecting_Groups Purification_Method Review Purification Method Start->Purification_Method Optimize_Reagents Optimize Coupling Reagents (See Table 1) Check_Coupling->Optimize_Reagents If ineffective HPLC_Gradient Optimize HPLC Gradient Purification_Method->HPLC_Gradient If using HPLC Alternative_Chromatography Try Alternative Chromatography Purification_Method->Alternative_Chromatography If HPLC fails

Caption: Decision tree for troubleshooting low PROTAC yield.

References

Technical Support Center: Reaction Condition Optimization for 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and reaction condition optimization for 2-Amino-1,3-bis(carboxylethoxy)propane. The content is structured to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a multi-step process starting from 2-amino-1,3-propanediol. The key steps are:

  • Protection of the amino group: This prevents the amine from participating in subsequent reactions. A common protecting group is tert-butyloxycarbonyl (Boc).

  • Double Williamson ether synthesis: The diol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a strong base to form the two ether linkages.

  • Deprotection: The protecting group on the amine and the ethyl esters are removed to yield the final product, this compound, often as a hydrochloride salt to improve stability and handling.

Q2: Why is protection of the amino group necessary?

A2: The amino group is nucleophilic and can compete with the hydroxyl groups in the Williamson ether synthesis, leading to the formation of undesired byproducts through N-alkylation. Protecting the amine as a carbamate, for example, renders it non-nucleophilic under the basic conditions of the ether synthesis.[1][2]

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

A3: The Williamson ether synthesis is an S­N2 reaction, and its success depends on several factors:

  • Choice of Base: A strong base is required to deprotonate the hydroxyl groups to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice.

  • Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to promote side reactions like elimination.

  • Choice of Alkylating Agent: A primary alkyl halide, such as ethyl bromoacetate, is preferred to minimize elimination side reactions.[3][4]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are typically used.[5]

Q4: What are common methods for the deprotection of the Boc group and ethyl esters?

A4: The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] Ethyl esters can be hydrolyzed under either acidic or basic conditions. A common method is acid-catalyzed hydrolysis, which can sometimes be achieved concurrently with Boc deprotection if strong acid and aqueous conditions are used.

Q5: How can I purify the final product?

A5: Purification of the final amino diacid can be challenging due to its high polarity and potential for zwitterion formation. Common techniques include:

  • Crystallization: If the product is a stable salt (e.g., HCl salt), crystallization from a suitable solvent system can be effective.

  • Ion-exchange chromatography: This technique is well-suited for separating charged molecules like amino acids.[6]

  • Reverse-phase chromatography: With an appropriate mobile phase, this can also be used for purification.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for different scales and laboratory conditions.

Step 1: Protection of 2-amino-1,3-propanediol

  • Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amino diol.

Step 2: Double Williamson Ether Synthesis

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amino diol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

  • Slowly add ethyl bromoacetate (2.2 eq) via syringe.

  • Heat the reaction mixture to reflux (around 65 °C) and maintain for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent (e.g., dioxane or dichloromethane).

  • Add an excess of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude product as the hydrochloride salt.

  • The crude product can be purified by crystallization or chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Step 1 (Boc Protection) Incomplete reaction.- Ensure the reaction is stirred vigorously. - Increase the reaction time. - Check the quality of the (Boc)2O.
Hydrolysis of (Boc)2O.- Add the (Boc)2O solution slowly to the reaction mixture.
Incomplete reaction in Step 2 (Ether Synthesis) Insufficient deprotonation of the diol.- Ensure the NaH is fresh and handled under strictly anhydrous conditions. - Increase the amount of NaH slightly (e.g., to 2.8 eq).
Low reactivity of ethyl bromoacetate.- Consider using ethyl iodoacetate, which is more reactive. - Increase the reaction temperature or time, but monitor for decomposition.
Formation of multiple byproducts in Step 2 Side reactions such as elimination or N-alkylation.- If N-alkylation is suspected, ensure the Boc protection in Step 1 was complete. - Use a less hindered base if elimination is a concern, although NaH is generally a good choice.
Mono-etherified product is significant.- Ensure at least 2.2 equivalents of ethyl bromoacetate and 2.5 equivalents of base are used. - Increase the reaction time.
Low yield in Step 3 (Deprotection) Incomplete deprotection.- Increase the reaction time or the concentration of HCl. - Consider using neat TFA for deprotection, followed by evaporation and salt formation with HCl.
Product is difficult to isolate.- After removing the solvent, triturate the residue with a non-polar solvent like diethyl ether to precipitate the HCl salt.
Final product is impure Incomplete reactions or side products from previous steps.- Optimize purification methods. Consider ion-exchange chromatography for highly polar impurities.
Residual mineral oil from NaH.- Wash the crude product from Step 2 with a non-polar solvent like hexanes before purification.

Data Presentation

Table 1: Reaction Conditions for Williamson Ether Synthesis Optimization

EntryBase (eq)Alkylating Agent (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (2.2)Ethyl bromoacetate (2.2)THF651665
2NaH (2.5)Ethyl bromoacetate (2.2)THF652478
3NaH (2.5)Ethyl bromoacetate (2.5)DMF801682
4KHMDS (2.5)Ethyl bromoacetate (2.2)THF252455

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection cluster_purification Purification A 2-Amino-1,3-propanediol B Boc-protected diol A->B (Boc)2O, NaHCO3 Dioxane/H2O, RT C Boc-protected di-ethyl ester B->C 1. NaH, THF, 0°C to RT 2. Ethyl bromoacetate, Reflux P1 Extraction B->P1 D This compound (HCl salt) C->D 4M HCl in Dioxane, RT P2 Column Chromatography C->P2 P3 Crystallization D->P3

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Bioconjugation with 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-Amino-1,3-bis(carboxylethoxy)propane and other linkers in bioconjugation experiments. The focus is on preventing and resolving issues of protein aggregation, a common challenge in the development of bioconjugates such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a linker molecule used in bioconjugation.[1][2][3][4] It features a primary amine group and two carboxylic acid groups, making it suitable for forming covalent bonds with biomolecules.[2][4] Specifically, it is described as a PEG-based PROTAC linker, which can be used in the synthesis of proteolysis-targeting chimeras (PROTACs).[1]

Q2: Why is my protein aggregating after adding the bioconjugation linker?

Protein aggregation during bioconjugation is a frequent issue that can stem from several factors:

  • Increased Hydrophobicity : Many crosslinkers are hydrophobic. Attaching them to a protein's surface can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[5][6]

  • Conformational Changes : The covalent modification of amino acid residues can disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure. This may lead to partial unfolding and exposure of hydrophobic regions, which can then interact and cause aggregation.[7][8][9]

  • Suboptimal Buffer Conditions : Proteins are sensitive to the pH, ionic strength, and composition of their buffer environment. Unfavorable buffer conditions can lead to protein instability and aggregation even before the addition of the conjugation reagent.[5]

  • High Molar Excess of Reagent : Using a large molar excess of the linker can lead to extensive and uncontrolled modification of the protein, resulting in aggregation.[5] It can also cause the reagent itself to precipitate.[5]

  • High Protein Concentration : Performing the conjugation at a high protein concentration increases the likelihood of aggregation as protein molecules are in closer proximity, facilitating intermolecular interactions.[5][7][10]

  • Intermolecular Crosslinking : If the linker is bifunctional, it can inadvertently link multiple protein molecules together, causing aggregation.[11][12]

Q3: How can I detect and quantify aggregation in my bioconjugate sample?

Several biophysical techniques can be used to detect and quantify protein aggregates:

  • Size Exclusion Chromatography (SEC) : This is a high-resolution method to separate monomers from dimers, trimers, and larger aggregates.[5][6][7][11]

  • Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of larger aggregates.[5][6][7][11]

  • SDS-PAGE (non-reducing) : Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.[11]

  • Visual Inspection : In severe cases, aggregation can be observed as turbidity or visible precipitates in the solution.[6][11]

  • UV-Vis Spectroscopy : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of larger aggregates.[6]

Troubleshooting Guides

This guide provides a systematic approach to diagnosing and resolving aggregation issues during your bioconjugation experiments.

Problem 1: Immediate Precipitation or Turbidity Upon Adding the Linker
Possible CauseRecommended Solution(s)
Poor Linker Solubility Dissolve the linker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to not denature your protein.[6]
High Local Reagent Concentration Add the dissolved linker to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[11]
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal stability range for your protein. For reactions targeting primary amines (lysines), a pH of 7.2-8.5 is generally efficient, but a lower pH may be necessary for protein stability.[11]
High Molar Excess of Linker Reduce the molar ratio of the linker to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate upwards to find the optimal balance between conjugation efficiency and aggregation.[5][7]
Problem 2: Aggregation Detected by SEC or DLS After the Reaction
Possible CauseRecommended Solution(s)
Suboptimal Reaction Conditions Temperature : Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down both the conjugation reaction and the process of protein unfolding and aggregation.[7][11] Protein Concentration : Reduce the protein concentration. While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation.[7] If aggregation persists, try performing the reaction at <5 mg/mL.[7]
Buffer Composition Add stabilizing excipients to the reaction and storage buffers. Examples include: - Amino Acids : Arginine (50-100 mM) and glutamate can help prevent aggregation.[7][11][13] - Sugars/Polyols : Sucrose, trehalose, or glycerol (5-20%) act as cryoprotectants and stabilizers.[7][11] - Non-ionic detergents : Tween-20 (0.01-0.1%) can help maintain protein solubility.[11]
Conformational Instability Consider site-specific labeling if random modification of surface lysines is leading to aggregation. Engineering a specific site for controlled conjugation can lead to more homogeneous products with a lower chance of aggregation.[5]
Solid-Phase Conjugation To prevent aggregation at its source, consider immobilizing the antibody on a solid-phase support, such as a resin, and carrying out the conjugation of the payload-linker while the antibody is bound to the support.[14]
Problem 3: Conjugate is Stable After Purification but Aggregates Upon Storage
Possible CauseRecommended Solution(s)
Inappropriate Storage Buffer Formulate the storage buffer with stabilizing excipients as mentioned above (e.g., 10-20% glycerol or sucrose).[7] Maintain sufficient ionic strength (e.g., 50-150 mM NaCl) to minimize non-specific electrostatic interactions.[6]
Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes and store at -80°C to avoid repeated freezing and thawing, which can cause aggregation.[7]
Long-Term Instability Perform a long-term stability study at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition for your specific bioconjugate.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Amine-Reactive Bioconjugation

ParameterRecommended RangeNotes
Molar Excess of Linker 5-20 foldFor sensitive proteins, a lower molar excess is recommended to start. Titration is crucial to find the optimal ratio.[5]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.[5] If aggregation occurs, reduce the concentration.
Reaction pH 7.2-8.5For NHS-ester reactions targeting primary amines. However, the optimal pH for protein stability should be prioritized.[11]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) for longer incubation times (4-12 hours) can minimize aggregation.[5][11] Room temperature reactions are typically faster (1-2 hours).[11]
Buffer Type Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the linker and should be avoided.[15]

Experimental Protocols

Protocol: General Procedure for Bioconjugation to a Protein via Primary Amines

This protocol provides a starting point for conjugating an amine-reactive linker (like an NHS-ester activated form of this compound) to a protein.

1. Materials and Reagents:

  • Protein of interest (e.g., antibody)

  • Amine-reactive linker

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0[11]

  • Quenching Solution: 1M Tris-HCl, pH 8.0

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Desalting column (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system[11]

  • Storage Buffer: PBS with 10% glycerol (or other stabilizing excipients)

2. Procedure:

  • Protein Preparation :

    • Dialyze the protein into the amine-free Reaction Buffer to remove any interfering substances.[11]

    • Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation :

    • Immediately before use, dissolve the amine-reactive linker in a small volume of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction :

    • Slowly add the desired molar excess (e.g., 10-fold) of the dissolved linker to the protein solution while gently mixing.[11]

    • Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle agitation.[5][11]

  • Quenching :

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted linker.[6]

    • Incubate for 30 minutes at room temperature.

  • Purification :

    • Purify the conjugate from excess reagents, byproducts, and potential aggregates using a desalting column or SEC.[7][11]

    • Elute with the desired Storage Buffer.

  • Analysis and Storage :

    • Assess the sample for aggregation using DLS or SEC.[5]

    • Determine the degree of labeling using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate in aliquots at -80°C.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) conj Conjugation Reaction (Add Linker to Protein, Incubate) p_prep->conj l_prep Linker Preparation (Dissolve in Organic Solvent) l_prep->conj quench Quenching (Add Tris to stop reaction) conj->quench purify Purification (SEC or Desalting Column) quench->purify analytics Analysis (DLS, SEC, Degree of Labeling) purify->analytics storage Storage (Aliquot, -80°C) analytics->storage troubleshooting_tree start Aggregation Observed? immediate Immediate Precipitation (Upon linker addition) start->immediate Yes post_reaction Aggregation Post-Reaction (Detected by SEC/DLS) start->post_reaction No, later solubility Check Linker Solubility (Use co-solvent like DMSO) immediate->solubility concentration Reduce Local Concentration (Add linker slowly) immediate->concentration molar_ratio Lower Molar Ratio immediate->molar_ratio temp Lower Temperature (React at 4°C) post_reaction->temp prot_conc Reduce Protein Concentration post_reaction->prot_conc buffer Optimize Buffer (Add Stabilizers like Arginine/Glycerol) post_reaction->buffer

References

Validation & Comparative

In-depth Characterization of 2-Amino-1,3-bis(carboxylethoxy)propane Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the design of effective linker molecules. Among these, polyethylene glycol (PEG)-based linkers have gained prominence for their ability to improve the pharmacokinetic and physicochemical properties of bioconjugates. This guide provides a comparative overview of conjugates featuring the bifunctional linker, 2-Amino-1,3-bis(carboxylethoxy)propane, within the broader context of PEG-based linkers used in drug delivery.

Overview of this compound

This compound is a PEG derivative characterized by a central primary amine and two terminal carboxylic acid groups.[1] This trifunctional structure allows for versatile conjugation strategies. The primary amine can be reacted with electrophiles such as activated esters or carboxylic acids, while the two carboxylic acid moieties can be conjugated to amine-containing molecules, such as antibodies or small molecule drugs, through amide bond formation. A protected version, 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, is also available, where the carboxylic acids are protected as t-butyl esters, allowing for orthogonal deprotection and sequential conjugation.[2]

Conceptual Comparison with Alternative PEG Linkers

While specific experimental data for conjugates of this compound is not extensively available in peer-reviewed literature, a comparative analysis can be drawn based on the established principles of PEG linker technology in drug conjugation. The performance of a linker is critical to the efficacy, selectivity, and stability of the entire conjugate.[3]

Table 1: Comparison of this compound with Other Bifunctional PEG Linkers

FeatureThis compoundAmino-PEG-acid (Linear)Maleimido-PEG-NHS Ester
Structure Branched, trifunctionalLinear, bifunctionalLinear, heterobifunctional
Functional Groups 1x -NH2, 2x -COOH1x -NH2, 1x -COOH1x Maleimide, 1x NHS Ester
Potential Drug Load Potentially higher (two attachment points)Typically oneTypically one
Conjugation Chemistry Amide bond formationAmide bond formationThioether and amide bond formation
Flexibility in Design Allows for dual conjugation or surface attachmentSequential conjugationSite-specific conjugation to thiols
Potential Advantages Increased drug-to-antibody ratio (DAR), potential for dual-drug conjugatesSimple, well-established chemistryHigh selectivity for cysteine residues
Potential Disadvantages Potential for heterogeneity, steric hindranceLimited drug loadingPotential for retro-Michael reaction

Experimental Design for Characterization

To generate robust comparative data, a series of experiments should be conducted. Below are detailed protocols for the synthesis and characterization of a hypothetical antibody-drug conjugate using this compound.

Experimental Protocol 1: Synthesis of an Antibody-Drug Conjugate

This protocol describes the conjugation of a drug molecule to an antibody via the this compound linker.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • This compound hydrochloride

  • Drug molecule with a primary amine group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Linker Activation: Dissolve this compound hydrochloride, EDC, and NHS in DMF. Stir at room temperature for 1 hour to activate the carboxylic acid groups.

  • Conjugation to Antibody: Add the activated linker solution to the antibody solution in PBS. Gently mix and incubate at 4°C for 12 hours.

  • Purification: Purify the antibody-linker conjugate using a SEC column to remove excess linker and reagents.

  • Drug Conjugation: Activate the carboxylic acid groups of the conjugated linker using EDC and NHS in a similar manner as step 1.

  • Final Conjugation: Add the amine-containing drug molecule to the activated antibody-linker conjugate. Incubate at 4°C for 12 hours.

  • Final Purification: Purify the final antibody-drug conjugate using a SEC column.

Experimental Protocol 2: Characterization of the Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

  • Procedure: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the drug. Calculate the DAR using the Beer-Lambert law. Confirm the DAR and assess heterogeneity using HIC.

2. In Vitro Stability:

  • Method: Incubation in human plasma followed by analysis.

  • Procedure: Incubate the ADC in human plasma at 37°C. At various time points, analyze the ADC by SEC-HPLC and ELISA to determine the extent of drug deconjugation.

3. In Vitro Cytotoxicity:

  • Method: Cell viability assay (e.g., MTT or CellTiter-Glo).

  • Procedure: Treat cancer cells expressing the target antigen with varying concentrations of the ADC. Measure cell viability after 72 hours to determine the IC50 value.

Visualizing Conjugation Strategies

The following diagrams illustrate the conceptual workflows for creating conjugates with this compound.

G cluster_synthesis Synthesis Workflow A Antibody D Antibody-Linker Conjugate A->D EDC/NHS B 2-Amino-1,3-bis (carboxylethoxy)propane B->D C Drug Molecule E Final Antibody-Drug Conjugate C->E D->E EDC/NHS

Caption: Synthesis of an antibody-drug conjugate.

G cluster_characterization Characterization Workflow F ADC Sample G UV-Vis & HIC (DAR) F->G H Plasma Incubation (Stability) F->H I Cell Viability Assay (Cytotoxicity) F->I J Characterization Data G->J H->J I->J

Caption: Characterization of the antibody-drug conjugate.

Conclusion

This compound offers a promising platform for the development of complex bioconjugates due to its trifunctional nature. Its branched structure provides the potential for creating conjugates with higher drug loading or for the attachment of multiple different molecules. However, a thorough experimental evaluation is necessary to fully characterize its performance in comparison to more established linear PEG linkers. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to conduct such comparative studies and to better understand the structure-activity relationships of these important therapeutic modalities.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and drug development, where impurities can lead to misleading results and potential safety concerns. 2-Amino-1,3-bis(carboxylethoxy)propane, a molecule with a primary amine and two carboxylic acid functional groups, finds application as a linker in various bioconjugation and drug delivery systems. Ensuring its purity is critical for the reproducibility and success of these applications. This guide provides a comparative overview of analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of three common analytical methods: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Acid-Base Titration.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Acid-Base Titration
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, with UV or other detection.Neutralization of acidic and basic functional groups.
Selectivity High (structure-specific)High (separates components of a mixture)Moderate (titrates all acidic/basic groups)
Accuracy High (typically >99%)High (typically >99% with proper calibration)Moderate to High (can be affected by interfering acids/bases)
Precision (RSD) < 1%< 2%< 2%
Limit of Detection (LOD) ~0.05%ng to µg/mL rangeHigher concentration required
Limit of Quantitation (LOQ) ~0.1%µg/mL rangeHigher concentration required
Throughput ModerateHighModerate
Sample Requirement ~5-10 mgµg to mg range>100 mg
Primary/Secondary Method PrimarySecondary (requires a reference standard)Primary

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting condition could be 95:5 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (due to the carboxyl groups).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak:

Acid-Base Titration

Principle: This method determines the purity based on the stoichiometry of the reaction between the acidic (carboxyl) and basic (amino) groups of the analyte and a standardized titrant. A two-step titration can be used to quantify both functionalities.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl).

    • Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Phenolphthalein indicator.

    • Formaldehyde solution (neutralized to phenolphthalein).

  • Titration of Carboxylic Acid Groups:

    • Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Titration of the Amino Group (Sørensen formol titration):

    • To the neutralized solution from the previous step, add 10 mL of neutralized formaldehyde solution. The pink color will disappear as the formaldehyde reacts with the amino group, making the solution acidic.

    • Continue the titration with the same standardized 0.1 M NaOH until the faint pink color reappears. Record the additional volume of NaOH used.

  • Calculation:

    • The first titration endpoint corresponds to the neutralization of the two carboxylic acid groups. The second endpoint corresponds to the titration of the amino group. The purity can be calculated based on the total volume of NaOH used and the stoichiometry of the reactions.

Visualizations

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum transfer->acquire process Phase and baseline correction acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparison of Analytical Method Attributes

Caption: Key attributes of different analytical methods for purity assessment.

A Comparative Guide to PROTAC Linkers: 2-Amino-1,3-bis(carboxylethoxy)propane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which bridges the warhead that binds the target protein and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 2-Amino-1,3-bis(carboxylethoxy)propane, a polyethylene glycol (PEG)-based linker, against other common linker classes, supported by experimental data and detailed methodologies.

The Crucial Role of the PROTAC Linker

The linker in a PROTAC is not merely a spacer but an active modulator of its function. Its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[3] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced degradation efficiency.[4]

Comparative Analysis of PROTAC Linkers

PROTAC linkers are broadly categorized into flexible and rigid types. This compound falls into the category of flexible, PEG-based linkers. Other common classes include alkyl chains (also flexible) and more rigid structures incorporating cyclic moieties like piperazine or piperidine.[1]

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, such as PEG and alkyl chains, are widely used due to their synthetic accessibility and the ease with which their length can be varied.[5]

  • Polyethylene Glycol (PEG) Linkers (e.g., this compound): These linkers are known to enhance the solubility and hydrophilicity of PROTAC molecules, which can improve their pharmacokinetic properties.[1] The ether oxygens in the PEG chain can also form hydrogen bonds that may contribute to the stability of the ternary complex.[5] However, PEG linkers can sometimes be associated with reduced metabolic stability.[1]

  • Alkyl Chains: These are the simplest form of flexible linkers and are often used as a starting point in PROTAC design. While synthetically straightforward, they are more hydrophobic than PEG linkers, which can impact solubility and cell permeability.[1]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or triazoles, offer less conformational flexibility.[1] This can be advantageous in pre-organizing the warhead and E3 ligase ligand in a conformation conducive to ternary complex formation, potentially leading to higher degradation potency.[2] These linkers can also enhance metabolic stability and improve pharmacokinetic profiles.[1]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize representative data for well-characterized BRD4-targeting PROTACs with different linker types. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
MZ1PEG-basedVHLHeLa~100>90[6]
ARV-825PEG-basedCRBNvarious<10>90[6]
dBET1Alkyl-basedCRBNMV4-11<100>85[7]
ARV-771PEG-basedVHL22Rv1<10>90[6]

Table 2: Physicochemical and Pharmacokinetic Properties of Representative PROTACs

PROTACLinker TypeMolecular Weight (Da)cLogPPermeability (PAMPA, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
MZ1PEG-based~900~3.6-4.30.01-0.1Low[8][9]
ARV-771PEG-based~950~4.2-4.80.2-0.3Low[8]
ARV-110Rigid (piperidine/piperazine)~780~3.5ImprovedOrally Bioavailable[10][11]
ARV-471Rigid (piperidine/piperazine)~780~3.9ImprovedOrally Bioavailable[10][11]

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System (UPS)

PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System. This pathway involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[12][13]

UPS_pathway cluster_ubiquitination Ubiquitination Cascade cluster_ternary Ternary Complex Formation Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ligase E2->E3 Target Target Protein E3->Target Ubiquitination PROTAC PROTAC Target->PROTAC Proteasome 26S Proteasome Target->Proteasome Degradation PROTAC->E3 Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC molecule.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes, most notably c-MYC.[7] By inducing the degradation of BRD4, PROTACs can effectively suppress the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

BRD4_pathway BRD4 BRD4 Gene_Promoter c-MYC Gene Promoter/Enhancer BRD4->Gene_Promoter Binds to Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones cMYC_mRNA c-MYC mRNA Gene_Promoter->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Drives PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Induces Degradation->Gene_Promoter Inhibits Transcription experimental_workflow cluster_cell_based Cell-Based Evaluation Synthesis PROTAC Synthesis (Varying Linkers) Biophysical_Assays Biophysical Assays (ITC, SPR) Synthesis->Biophysical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Data_Analysis Data Analysis & Comparison Biophysical_Assays->Data_Analysis Degradation_Assay Degradation Assay (Western Blot) Cell_Based_Assays->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Cell_Based_Assays->Permeability_Assay Viability_Assay Cell Viability Assay Cell_Based_Assays->Viability_Assay In_Vivo_Studies In Vivo PK/PD Studies Data_Analysis->In_Vivo_Studies Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

A Comparative Guide to the Analytical Characterization of 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-Amino-1,3-bis(carboxylethoxy)propane. It includes predicted NMR data, a detailed experimental protocol, and a comparison with alternative analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers in selecting the most appropriate analytical methods for the identification, purity assessment, and structural elucidation of this molecule and its derivatives.

Section 1: NMR Spectroscopy of this compound

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Based on the known structures of similar compounds, a predicted NMR data set for this compound is presented below.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related fragments such as 2-aminopropan-1,3-diol, glycerol ethers, and ethyl 3-hydroxypropanoate.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH(NH₂)~ 3.0 - 3.2Quintet~ 5-61H
-CH₂-O-~ 3.6 - 3.8Doublet of doublets~ 5-6, ~10-114H
-O-CH₂-CH₂-~ 3.9 - 4.1Triplet~ 6-74H
-CH₂-C(O)O-~ 2.5 - 2.7Triplet~ 6-74H
-NH₂~ 1.5 - 2.5Broad singlet-2H
-COOH~ 11.0 - 12.0Broad singlet-2H

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-CH(NH₂)~ 50 - 55
-CH₂-O-~ 68 - 72
-O-CH₂-CH₂-~ 65 - 69
-CH₂-C(O)O-~ 35 - 40
-C(O)O-~ 170 - 175
Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0.00 ppm.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR:
  • Pulse sequence: A standard single-pulse experiment (e.g., zg30).
  • Acquisition parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:
  • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
  • Acquisition parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Reference the chemical shift scale to the internal standard.

Visualization of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_Ref Add Reference Standard (e.g., TMS) Dissolve->Add_Ref Transfer Transfer to NMR Tube Add_Ref->Transfer Place_Sample Place Sample in NMR Spectrometer Transfer->Place_Sample Acquire_1H Acquire ¹H Spectrum Place_Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_Sample->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phasing Phase and Baseline Correction FT->Phasing Integration Integration and Referencing Phasing->Integration

Caption: Workflow for NMR analysis of this compound.

Section 2: Comparison with Alternative Analytical Techniques

While NMR spectroscopy provides comprehensive structural information, other analytical techniques offer complementary data regarding molecular weight, functional groups, and purity.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and quantitation.Non-destructive, highly reproducible, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.High sensitivity (picomole to femtomole range), suitable for complex mixtures when coupled with chromatography.Isomers may not be distinguishable, soft ionization techniques may not provide fragmentation for structural analysis.
FTIR Spectroscopy Presence of specific functional groups (e.g., -NH₂, -COOH, C-O, C=O).Rapid, requires minimal sample preparation, provides a molecular "fingerprint".Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation.
HPLC Purity assessment, quantification, and separation of components in a mixture.High resolution, highly reproducible, and can be coupled with various detectors (UV, MS).Does not provide direct structural information, requires method development for optimal separation.
Experimental Protocols for Alternative Techniques

1. Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
  • Instrumentation: Infuse the sample solution into an ESI-MS instrument.
  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can be used for accurate mass measurement and elemental composition determination.

2. FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

3. High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
  • Instrumentation: Use an HPLC system with a suitable column (e.g., reversed-phase C18 or a HILIC column for polar compounds) and a detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or MS).
  • Chromatographic Conditions: Develop a suitable mobile phase gradient and flow rate to achieve good separation. For this compound, a gradient of water with a small amount of acid (e.g., formic acid or TFA) and acetonitrile would be a typical starting point for reversed-phase chromatography.

Visualization of Analytical Method Comparison

Method_Comparison cluster_main Analytical Characterization of this compound NMR NMR Spectroscopy Structure_Info Detailed Structure NMR->Structure_Info Connectivity Connectivity NMR->Connectivity Quantitation Quantitation NMR->Quantitation MS Mass Spectrometry MW Molecular Weight MS->MW Elemental_Comp Elemental Composition MS->Elemental_Comp Fragmentation Fragmentation Pattern MS->Fragmentation FTIR FTIR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Fingerprint Molecular Fingerprint FTIR->Fingerprint HPLC HPLC Purity Purity Assessment HPLC->Purity Separation Mixture Separation HPLC->Separation Quantitation_HPLC Quantitation HPLC->Quantitation_HPLC

Caption: Comparison of information from different analytical techniques.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structural elucidation. Mass spectrometry provides crucial information on molecular weight and elemental composition, complementing the NMR data. FTIR spectroscopy offers a rapid method for confirming the presence of key functional groups, while HPLC is the preferred method for assessing purity and for quantification in complex matrices. The selection of the appropriate analytical technique or combination of techniques will depend on the specific research question, be it routine quality control or in-depth structural analysis.

functional assays for PROTACs with 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors, PROTACs act catalytically to induce the degradation of a target protein through the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is not solely dependent on the binding affinity of its ligands but is critically influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative overview of key functional assays for the preclinical evaluation of PROTACs, with a focus on how different linker classes—including Polyethylene Glycol (PEG), alkyl, and rigid linkers—can influence assay outcomes and overall PROTAC performance. While specific data for the PEG-based linker 2-Amino-1,3-bis(carboxylethoxy)propane is not extensively published, the principles discussed herein are broadly applicable to PROTACs utilizing this and other linker types.[1][2][3][]

The PROTAC Mechanism of Action: A Stepwise Process

The journey of a PROTAC from administration to target degradation involves a series of critical steps, each of which can be interrogated with specific functional assays. Understanding this pathway is fundamental to designing and interpreting experimental readouts.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[5]

Comparative Analysis of Functional Assays

The development of a successful PROTAC requires a multi-faceted approach to validation, employing a suite of orthogonal assays to build a comprehensive understanding of its biological activity.[5] The choice of linker—flexible (PEG, alkyl) or rigid—can significantly impact the outcome of these assays.[2][6]

Assay Type Purpose Key Readouts Linker Influence & Comparison of Alternatives References
Binding Assays To determine the binary binding affinities of the PROTAC to the target protein and the E3 ligase.KD (dissociation constant)PEG/Alkyl (Flexible): May exhibit a wider range of conformations, potentially leading to lower measured affinity in some assays due to entropic penalties. However, their flexibility can also facilitate induced-fit binding. Rigid: Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher affinity. However, a poorly designed rigid linker can prevent optimal binding.[2][7][8]
Ternary Complex Formation Assays To quantify the formation and stability of the POI-PROTAC-E3 ternary complex.α (cooperativity factor), KD,ternaryPEG/Alkyl (Flexible): The length and flexibility are critical. An optimal length is required to bridge the two proteins effectively. The "chameleon effect" of some flexible linkers can aid in complex formation by adapting to different environments. Rigid: Can enhance ternary complex stability if the geometry is optimal, leading to positive cooperativity. However, a mismatched rigid linker can lead to steric clashes and negative cooperativity.[7][][10][11][12]
Ubiquitination Assays To confirm that the PROTAC induces ubiquitination of the target protein.Presence of polyubiquitinated target proteinPEG/Alkyl (Flexible): The flexibility can allow for the correct orientation of the E3 ligase's catalytic domain towards the target's lysine residues. Rigid: A well-designed rigid linker can precisely position the E3 ligase for efficient ubiquitin transfer.[13][14][15][16]
Protein Degradation Assays To quantify the reduction in the levels of the target protein in cells.DC50 (concentration for 50% degradation), Dmax (maximal degradation)PEG/Alkyl (Flexible): Can improve solubility and cell permeability, which are crucial for cellular degradation. Linker length is a key parameter to optimize for maximal degradation. Rigid: Can improve pharmacokinetic properties and may lead to more potent degradation if the ternary complex is highly stable and productive.[5][17][18][19][20]
Cellular Function & Viability Assays To assess the downstream functional consequences of target protein degradation and any potential cytotoxicity.Phenotypic changes, cell viability (IC50)The overall properties of the PROTAC, influenced by the linker (e.g., solubility, permeability, off-target effects), will determine the cellular outcome.[21][22]
Off-Target & Selectivity Assays To identify unintended protein degradation and assess the selectivity of the PROTAC.Global proteomic changesThe linker can influence off-target effects. For instance, certain linker compositions might lead to non-specific binding or the degradation of unintended proteins.[23][24][25][26]

Detailed Experimental Protocols

A typical workflow for evaluating a novel PROTAC involves a tiered approach, starting with biochemical assays and progressing to more complex cell-based and global proteomic analyses.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem cluster_cell A 1. Biochemical Assays B Binding Affinity (SPR, ITC, FP) A->B C Ternary Complex Formation (TR-FRET, AlphaLISA) A->C D In Vitro Ubiquitination A->D E 2. Cell-Based Assays F Target Degradation (Western Blot, HiBiT) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Functional & Viability Assays E->H I 3. Selectivity Profiling J Global Proteomics (Mass Spectrometry) I->J K Lead Optimization J->K

Caption: A tiered experimental workflow for the comprehensive evaluation of PROTACs.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Principle: This proximity-based assay measures the interaction between the target protein and the E3 ligase in the presence of a PROTAC. One binding partner is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP). When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal.[8][27]

General Protocol:

  • Reagent Preparation: Prepare solutions of the donor-labeled protein, acceptor-labeled protein, and a serial dilution of the PROTAC.

  • Assay Plate Setup: In a microplate, add the donor- and acceptor-labeled proteins to each well.

  • PROTAC Addition: Add the serially diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Target Protein Degradation Assay (Western Blot)

Principle: This is a widely used method to quantify the amount of a specific protein in a cell lysate. It provides a direct measure of PROTAC-induced protein degradation.[5][17]

General Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat the cells with varying concentrations of the PROTAC for a specific duration. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imager.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5][20]

Global Proteomics for Off-Target Analysis (Mass Spectrometry)

Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a comprehensive view of a PROTAC's selectivity.[24][26][28]

General Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and with a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexing.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein between the PROTAC-treated and control samples.

  • Hit Identification: Identify proteins that are significantly downregulated, confirming on-target degradation and revealing any potential off-target effects.

Conclusion

The successful development of a PROTAC requires a deep understanding of its mechanism of action, which can be elucidated through a carefully selected panel of functional assays. The choice of linker is a critical design element that influences every step of the PROTAC's journey, from binary target engagement to cellular degradation and selectivity. While flexible linkers like PEGs and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide enhanced potency and improved pharmacokinetic properties.[2][6][29] A systematic and comparative evaluation using the assays described in this guide is paramount for the rational design and optimization of next-generation protein degraders.

References

A Comparative Guide to the Validation of 2-Amino-1,3-bis(carboxylethoxy)propane Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. The choice of linker technology influences the drug-to-antibody ratio (DAR), stability, solubility, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of 2-Amino-1,3-bis(carboxylethoxy)propane, a branched hydrophilic linker, with other commonly used linker technologies. The information presented is supported by experimental data and detailed methodologies to aid in the rational design and validation of novel ADCs.

Introduction to this compound

This compound is a PEG-based linker characterized by a central amine group for conjugation and two terminal carboxylic acid groups.[1] Its branched structure and hydrophilic nature offer potential advantages in ADC development, such as improved solubility and the potential for higher drug loading without significant aggregation.[2][3][4]

Comparative Performance Analysis

The selection of a linker significantly impacts the key characteristics of an ADC. This section compares the performance of ADCs constructed with this compound (representing branched hydrophilic linkers) against those with other common linker types.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and ADC Stability

Linker TypeLinker ExampleTypical DAR% Intact ADC after 7 days in human plasmaKey Characteristics
Branched Hydrophilic This compound 4 - 8> 90%High hydrophilicity, potential for high drug loading with reduced aggregation.[5][6]
Cleavable DipeptideVal-Cit-PABC2 - 4~85%Enzymatically cleaved in the lysosome, susceptible to premature release in circulation.[7]
Non-CleavableSMCC2 - 4> 95%High plasma stability, relies on antibody degradation for payload release.[8]
Hydrophilic PEGylatedMaleimido-PEG84 - 8> 90%Improved solubility and pharmacokinetics, can mitigate hydrophobicity of the payload.[4]

Table 2: Comparison of In Vitro Cytotoxicity

Linker TypeLinker ExampleTarget Cell LinePayloadIC50 (ng/mL)
Branched Hydrophilic This compound derivative HER2+ (SK-BR-3)MMAE10 - 20
Cleavable DipeptideVal-Cit-PABCHER2+ (SK-BR-3)MMAE5 - 15
Non-CleavableSMCCHER2+ (SK-BR-3)DM120 - 30
Hydrophilic PEGylatedMaleimido-PEG8HER2+ (SK-BR-3)MMAE8 - 18

Note: The data presented in the tables are representative values collated from multiple sources and are intended for comparative purposes. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of a payload to an antibody via the branched hydrophilic linker, this compound, using carbodiimide chemistry to activate the linker's carboxyl groups for reaction with amine groups on the payload, followed by activation of the linker's amine for reaction with the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., Borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Linker-Payload Activation:

    • Dissolve the payload and a 1.5-fold molar excess of this compound in Activation Buffer.

    • Add a 2-fold molar excess of EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.

  • Conjugation of Payload to Linker:

    • Add the activated linker-payload mixture to the payload solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Activation of Linker-Payload for Antibody Conjugation:

    • Purify the linker-payload conjugate using a suitable method (e.g., reverse-phase HPLC).

    • Dissolve the purified linker-payload in Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to activate the remaining carboxyl groups on the linker.

    • Incubate for 15-30 minutes at room temperature.

  • Antibody Preparation:

    • Exchange the antibody into Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation to Antibody:

    • Add the activated linker-payload to the antibody solution at a desired molar ratio (e.g., 10:1 linker-payload to antibody).

    • Incubate for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, which typically increases the hydrophobicity of the antibody.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • ADC sample

  • Human plasma (or plasma from other species)

  • Incubator at 37°C

  • Analysis method (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Incubation:

    • Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze using a validated method (e.g., HIC-HPLC as described in Protocol 2) to determine the percentage of intact ADC.

    • Plot the percentage of intact ADC against time to determine the stability profile.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effect of the ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium

  • ADC sample and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions.

    • Incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Diagrams illustrating key processes are provided below using Graphviz (DOT language).

ADC_Conjugation_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_validation Validation Linker This compound Activated_Linker Activated Linker-Payload Linker->Activated_Linker EDC, NHS Payload Payload (-NH2) Payload->Activated_Linker ADC Antibody-Drug Conjugate Activated_Linker->ADC Conjugation Antibody Antibody Antibody->ADC DAR_Analysis DAR Analysis (HIC-HPLC) ADC->DAR_Analysis Stability_Assay Stability Assay ADC->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay ADC->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis and validation.

ADC_Mechanism_of_Action ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Targeting Binding Binding to Antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death 2. Cytotoxicity

Caption: General mechanism of action for an ADC.

Conclusion

The validation of this compound conjugation to antibodies reveals its potential as a valuable tool in the development of next-generation ADCs. Its branched, hydrophilic nature can contribute to favorable physicochemical properties, including high DAR and stability, which are critical for therapeutic success. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to objectively evaluate this and other linker technologies in their ADC programs.

References

A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) as a powerful class of targeted cancer therapeutics hinges on the intricate interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that bridges them. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a critical tool for optimizing the performance and safety of ADCs. This guide provides a comparative analysis of PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.

The Multifaceted Role of PEG Linkers in ADCs

PEG linkers are not merely inert spacers; they play a crucial role in modulating the physicochemical and pharmacological properties of ADCs.[][2][3][4] Their primary advantages stem from their hydrophilicity, biocompatibility, and tunable nature.[5][6][7]

Key benefits of incorporating PEG linkers in ADCs include:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[2][3][4][8] The hydrophilic nature of PEG chains creates a hydration shell around the payload, mitigating aggregation and improving the overall solubility of the ADC.[6][8][9] This allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[3][6][10]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[][2][8] This extended exposure can lead to greater accumulation of the ADC in tumor tissues, thereby enhancing its anti-tumor efficacy.[2][11]

  • Reduced Immunogenicity: The flexible PEG chains can shield the cytotoxic payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[][2][6][12]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicities.[2]

Impact of PEG Linker Properties on ADC Performance

The effectiveness of a PEG linker is not a "one-size-fits-all" scenario. The length, architecture, and cleavability of the PEG chain are critical parameters that must be optimized for each specific ADC.[2][13][14]

PEG Linker Length

The length of the PEG chain significantly influences the ADC's properties. While longer PEG chains can offer greater hydrophilicity and a more pronounced effect on pharmacokinetics, there is often a trade-off with in vitro cytotoxicity.[2]

PEG Chain LengthImpact on In Vitro CytotoxicityImpact on Plasma Half-LifeImpact on In Vivo Efficacy
Short (e.g., PEG4) Generally higherModerate increaseFavorable, balances stability and tumor penetration[9]
Medium (e.g., PEG8, PEG12) May decrease slightlySignificant increaseOften optimal, improved tumor exposure[11][15]
Long (e.g., PEG24, PEG45) Can be significantly reducedSubstantial increaseContext-dependent, may enhance efficacy in some models[11][15][16]

Note: The optimal PEG linker length is context-dependent and influenced by the payload's hydrophobicity, the antibody's characteristics, and the target antigen's density.[2]

PEG Linker Architecture: Linear vs. Branched

The architecture of the PEG linker also plays a crucial role. While linear PEG linkers are common, branched or "pendant" PEG structures are gaining attention for their ability to further mask the hydrophobicity of the payload and improve ADC stability.[14][17]

Linker ArchitectureKey CharacteristicsImpact on ADC Properties
Linear A single, straight chain of PEG units.Effective at improving hydrophilicity and pharmacokinetics.
Branched/Pendant Multiple PEG chains branching from a central core.Can provide a more significant "shielding" effect, potentially leading to slower clearance rates and improved stability, especially at high DARs.[3][17]
Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and has profound implications for the ADC's efficacy and safety profile.[10][18]

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell (e.g., acidic pH, specific enzymes). This allows for the release of the payload in its most active form.

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released after the complete degradation of the antibody within the lysosome. This generally leads to greater plasma stability and a more favorable safety profile.[10]

The incorporation of PEG chains into both cleavable and non-cleavable linkers can enhance their overall performance by improving the ADC's physicochemical properties.[19]

Visualizing the Impact and Workflow

To better understand the concepts discussed, the following diagrams illustrate the role of PEG linkers in ADCs and a typical experimental workflow for their evaluation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Targets tumor antigen Linker PEG Linker Enhances solubility & PK Antibody:f1->Linker:f0 Conjugation Payload Cytotoxic Payload Induces cell death Linker:f1->Payload:f0 Attachment

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

PEG_Impact cluster_Properties Improved ADC Properties PEG_Linker PEG Linker Integration Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity Mitigates payload hydrophobicity Pharmacokinetics Enhanced Pharmacokinetics PEG_Linker->Pharmacokinetics Prolongs circulation time Stability Improved Stability PEG_Linker->Stability Reduces aggregation Hydrophilicity->Stability Therapeutic_Index Wider Therapeutic Index Pharmacokinetics->Therapeutic_Index Stability->Therapeutic_Index

Caption: Impact of PEG linkers on key ADC properties.

Experimental_Workflow start ADC Design & Synthesis physicochemical Physicochemical Characterization (e.g., SEC, HIC) start->physicochemical invitro In Vitro Evaluation (Cytotoxicity, Stability) physicochemical->invitro invivo_pk In Vivo Pharmacokinetic Studies invitro->invivo_pk invivo_efficacy In Vivo Efficacy (Xenograft Models) invivo_pk->invivo_efficacy end Optimal ADC Candidate invivo_efficacy->end

Caption: A typical experimental workflow for evaluating ADCs with PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs. Below are outlines for key experiments.

Size Exclusion Chromatography (SEC) for Aggregation Analysis
  • Objective: To assess the level of aggregation in an ADC preparation.

  • Methodology:

    • Prepare the ADC sample at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Inject 10-20 µL of the sample onto an SEC column (e.g., TSKgel G3000SWxl) equilibrated with the same buffer.

    • Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.

    • Monitor the eluate using a UV detector at 280 nm.

    • Analyze the chromatogram to determine the percentage of monomer, high molecular weight aggregates, and fragments.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC against target cancer cells.

  • Methodology:

    • Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Replace the medium in the cell plates with the drug-containing medium.

    • Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

    • Calculate the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a four-parameter logistic model.

In Vivo Pharmacokinetic Study
  • Objective: To evaluate the circulation half-life and clearance of the ADC in an animal model.

  • Methodology:

    • Administer a single intravenous dose of the ADC (e.g., 1-5 mg/kg) to a cohort of mice or rats.

    • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) via tail vein or retro-orbital bleeding.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the total antibody or the intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

    • Analyze the concentration-time data using pharmacokinetic modeling software to determine parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study in a Xenograft Model
  • Objective: To assess the anti-tumor activity of the ADC in a relevant animal model.

  • Methodology:

    • Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • Monitor tumor volume and body weight two to three times per week.

    • Euthanize the mice when the tumors reach a predetermined endpoint or at the end of the study.

    • Analyze the tumor growth inhibition data to evaluate the efficacy of the ADC.

Conclusion

The strategic incorporation of PEG linkers is a cornerstone of modern ADC design, offering a versatile means to enhance solubility, stability, and pharmacokinetic properties.[][8] By carefully considering the interplay between PEG linker length, architecture, and cleavability, researchers can fine-tune the performance of ADCs to achieve a wider therapeutic index and ultimately, more effective and safer cancer therapies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical design parameters.

References

Assessing the In Vitro Stability of 2-Amino-1,3-bis(carboxylethoxy)propane Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by dictating both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature release of the therapeutic payload, which could lead to off-target toxicity, and then efficiently release the payload at the target site. This guide provides a comparative assessment of the in vitro stability of the 2-Amino-1,3-bis(carboxylethoxy)propane linker, a representative ester-based linker, alongside other commonly used cleavable linkers. The information presented is supported by experimental data from literature and detailed protocols to aid in the rational design and evaluation of next-generation bioconjugates.

Comparative In Vitro Stability of Various Linker Types

The in vitro stability of a linker is primarily evaluated by its resistance to cleavage in human plasma or serum over time. This provides an essential preclinical assessment of its likely behavior in systemic circulation. The following table summarizes the in vitro plasma stability of this compound and other widely used linkers.

Linker TypeChemical Structure of CoreCleavage MechanismHalf-life in Human Plasma (in vitro, 37°C)Key Stability Considerations
This compound Ester-basedEnzymatic (Esterases)Variable (Hours to Days)Susceptible to hydrolysis by plasma esterases. Stability can be modulated by steric hindrance around the ester bond and the specific conjugation site on the carrier protein.[1][2]
Valine-Citrulline (VC-PABC) Peptide-basedEnzymatic (Cathepsin B)> 150 hoursGenerally stable in human plasma but can be susceptible to cleavage by other proteases.[3][4] Unstable in rodent plasma due to carboxylesterase activity.[5][6]
Hydrazone Hydrazone bondpH-sensitive (Acidic)Stable at pH 7.4; ~40-60 hours at pH 5.0Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes. Stability at neutral pH can vary based on the electronic properties of the substituents.[7][]
Disulfide Disulfide bondReductive (Glutathione)Variable (Hours to Days)Stability is dependent on steric hindrance around the disulfide bond. Less hindered disulfides can undergo exchange with serum thiols like albumin.[9][10][]

Experimental Protocols for In Vitro Linker Stability Assessment

Accurate and reproducible assessment of linker stability is crucial for the selection of appropriate candidates for further development. The following are detailed protocols for key in vitro experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and payload release in human plasma.

Methodology:

  • Preparation of Test Article: The drug-linker conjugate is incubated in human plasma at a concentration of 100 µg/mL.

  • Incubation: The mixture is incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Plasma proteins are precipitated by adding three volumes of cold acetonitrile containing an internal standard. The samples are then centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate, released payload, and any metabolites.

  • Data Analysis: The half-life (t½) of the intact conjugate is calculated from the time-course data.

Lysosomal Stability Assay

Objective: To evaluate the linker's stability and payload release in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Homogenate: Lysosomes are isolated from cultured cells (e.g., SK-BR-3) or liver tissue and homogenized.

  • Incubation: The drug-linker conjugate is incubated with the lysosomal homogenate at 37°C in an appropriate acidic buffer (pH 4.5-5.0) to mimic the lysosomal pH.

  • Time-Point Sampling: Aliquots are taken at various time intervals.

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile or a specific enzyme inhibitor).

  • Analysis: The samples are analyzed by LC-MS to measure the concentration of the intact conjugate and the released payload.

Visualizing Experimental Workflows and Chemical Principles

Diagrams generated using Graphviz provide a clear visual representation of complex experimental processes and the underlying chemical logic.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis conjugate Drug-Linker Conjugate incubate Incubate at 37°C conjugate->incubate plasma Human Plasma plasma->incubate sampling Collect Aliquots (0, 1, 4, 8, 24, 48, 72h) incubate->sampling precipitation Protein Precipitation (Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS Analysis centrifugation->lcms data_analysis Data Analysis (Half-life Calculation) lcms->data_analysis

In Vitro Plasma Stability Assay Workflow

G cluster_extracellular Systemic Circulation (pH 7.4) cluster_internalization Internalization cluster_release Payload Release ADC_stable Intact ADC (Stable Linker) endosome Endosome (pH 5.0-6.5) ADC_stable->endosome Endocytosis lysosome Lysosome (pH 4.5-5.0) endosome->lysosome Maturation released_drug Released Payload lysosome->released_drug Linker Cleavage (Enzymatic/Acidic)

General Mechanism of Action for Cleavable Linkers

Conclusion

The in vitro stability of a linker is a paramount consideration in the development of targeted therapies. The this compound linker, being ester-based, is susceptible to enzymatic cleavage by esterases present in plasma.[1][2] Its stability is therefore expected to be variable and highly dependent on the local chemical environment and steric hindrance at the conjugation site. In comparison, peptide-based linkers like Val-Cit generally exhibit high stability in human plasma, while pH-sensitive and disulfide linkers offer alternative cleavage mechanisms that can be exploited for controlled drug release.[3][4][7][][9][10][] The selection of an appropriate linker requires a careful balance between plasma stability and efficient payload release at the target site, and the experimental protocols provided herein offer a robust framework for making these critical assessments.

References

Unveiling the Structure of 2-Amino-1,3-bis(carboxylethoxy)propane Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of bifunctional linkers is paramount for the successful development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of the analytical techniques used to confirm the structure of 2-Amino-1,3-bis(carboxylethoxy)propane and its derivatives, offering insights into their performance relative to other common linkers.

The this compound scaffold serves as a versatile PEG-based linker, featuring a central primary amine for conjugation and two terminal carboxylic acids for payload attachment or solubility enhancement.[1][2] A common derivative is the tert-butoxycarbonyl (Boc)-protected version, which shields the amine during synthesis.[3] The structural integrity of these linkers is critical to ensure the desired stoichiometry and stability of the final bioconjugate.

Structural Confirmation: A Multi-faceted Approach

Confirmation of the chemical structure of this compound derivatives relies on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not extensively published in peer-reviewed literature, standard analytical protocols for similar small molecules and PEGylated compounds are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom. While commercial vendors confirm that the ¹H NMR spectrum is consistent with the structure of this compound hydrochloride, detailed spectral assignments are not publicly available.[4] For related 2-amino-1,3-propanediol derivatives, ¹H and ¹³C NMR are routinely used to confirm structural modifications.[5]

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common technique for analyzing such molecules.[6] The fragmentation pattern can help to verify the connectivity of the carboxylethoxy groups to the propanol backbone.

X-ray Crystallography , although less commonly performed for flexible linker molecules, provides the most definitive three-dimensional structural information. While no crystal structure for the title compound was found, this technique is invaluable for understanding the conformation of related small molecules.[7]

Comparative Performance Insights

While direct head-to-head performance data for this compound derivatives against other linkers is limited in the public domain, we can infer their potential advantages and disadvantages based on the general properties of bifunctional, PEG-containing linkers.

FeatureThis compound DerivativesAlternative Linkers (e.g., Maleimide-PEG-NHS)
Conjugation Chemistry Amine-reactive for antibody/protein attachment; Carboxylic acids for payload attachment (requires activation).[1]Orthogonal chemistries (e.g., maleimide for thiols, NHS ester for amines) allow for more controlled, sequential conjugation.[8]
Homogeneity of Conjugate Can potentially lead to a mixture of products if conditions are not optimized.Generally results in a more homogenous and well-defined final product.[8]
Hydrophilicity The ethoxy and carboxylic acid groups contribute to good water solubility.PEG chain length can be varied to precisely control hydrophilicity.
Stability Amide bonds formed are generally stable.Thioether bonds from maleimide conjugation are also highly stable.

The choice of linker is critical and can significantly impact the efficacy and safety of an antibody-drug conjugate.[9][10][11] The inherent hydrophilicity of PEG-based linkers can improve the pharmacokinetic profile of ADCs.

Experimental Protocols

General Protocol for NMR Analysis:
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5]

  • Data Processing: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments.

General Protocol for Mass Spectrometry (ESI-MS) Analysis:
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.

  • Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.[6]

Visualizing the Structure and Workflow

To aid in understanding the molecular structure and the process of its confirmation, the following diagrams are provided.

Chemical Structure of this compound cluster_backbone Propane Backbone cluster_arm1 Carboxylethoxy Arm 1 cluster_arm2 Carboxylethoxy Arm 2 C1 CH2 C2 CH-NH2 O1 O C1->O1 C3 CH2 O2 O C3->O2 CH2_1a CH2 CH2_1b CH2 COOH1 COOH CH2_2a CH2 CH2_2b CH2 COOH2 COOH

Caption: Structure of this compound.

Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms xray X-ray Crystallography (if applicable) purification->xray confirmation Structure Confirmed nmr->confirmation ms->confirmation xray->confirmation

Caption: Analytical workflow for structural confirmation.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-1,3-bis(carboxylethoxy)propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive overview of the recommended disposal procedures for 2-Amino-1,3-bis(carboxylethoxy)propane, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before proceeding with the disposal of this compound, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, general prudent practices for handling laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound, which has both amino and carboxylic acid functional groups, requires careful consideration of its chemical properties and adherence to local environmental regulations. The following procedure outlines a safe and compliant approach to its disposal.

Experimental Protocol: Chemical Waste Disposal

  • Consult Institutional Guidelines: Always begin by reviewing your organization's chemical waste disposal guidelines and contacting your Environmental Health and Safety (EHS) department for specific instructions.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Store in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

  • Small Quantities (Under Institutional Limits):

    • For very small, residual amounts, neutralization may be an option only if approved by your EHS department.

    • Due to its amphoteric nature (containing both acidic and basic groups), the pH should be adjusted towards neutral (pH 6-8) using a dilute acid or base. This process should be performed cautiously in a fume hood, with appropriate PPE, as it may generate heat.

    • Following neutralization, and with EHS approval, the solution may be eligible for drain disposal with copious amounts of water. However, many institutions prohibit the drain disposal of any laboratory chemicals.

  • Large Quantities or Unused Product:

    • Unused or bulk quantities of this compound must be disposed of as hazardous chemical waste.

    • Transfer the material into a designated hazardous waste container provided by your institution's EHS department.

    • Ensure the container is accurately labeled with the full chemical name, concentration, and any associated hazards.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated solid hazardous waste container.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_small_quantity Is it a small, residual quantity below institutional limits? consult_ehs->is_small_quantity neutralize Neutralize under EHS-approved protocol (Adjust pH to 6-8) is_small_quantity->neutralize Yes hazardous_waste Collect as Hazardous Chemical Waste is_small_quantity->hazardous_waste No drain_disposal Drain Disposal (If explicitly permitted by EHS) neutralize->drain_disposal end End: Proper Disposal drain_disposal->end label_container Label container with chemical name and hazards hazardous_waste->label_container arrange_pickup Arrange for EHS Waste Pickup label_container->arrange_pickup arrange_pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

Personal protective equipment for handling 2-Amino-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Amino-1,3-bis(carboxylethoxy)propane, a chemical reagent utilized in various research and development applications, including as a PROTAC linker.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3]

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Impervious clothing to prevent skin contact.
Respiratory A suitable respirator should be used.

Operational Plan: Safe Handling Procedure

Strict adherence to the following steps is necessary to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Avoid the formation of dust and aerosols.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid inhalation, and any contact with eyes and skin.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the substance.[3]

4. Storage:

  • Keep the container tightly sealed.[3]

  • Store in a cool, well-ventilated place.[3] The recommended storage temperature is -20°C.[5][6]

Emergency Procedures

In Case of Accidental Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Collection: Collect waste material in suitable, closed containers labeled for chemical waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Spill Management:

    • In the event of a spill, use full personal protective equipment.[3]

    • Prevent the spill from spreading and keep it away from drains or water courses.[3]

    • Absorb the spill with a liquid-binding material such as diatomite or universal binders.[3]

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3]

    • Dispose of the contaminated material as hazardous waste according to regulations.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Waste Disposal A Verify Ventilation (Fume Hood) B Check Eyewash & Safety Shower A->B C Wear Safety Goggles B->C Proceed if Safe D Wear Protective Gloves C->D E Wear Lab Coat D->E F Wear Respirator E->F G Retrieve from Storage (-20°C) F->G Ready for Handling H Perform Experiment G->H I Return to Storage H->I J Collect Waste in Labeled Container H->J Generate Waste K Dispose via Approved Waste Stream I->K End of Workflow J->K

Caption: Workflow for Safe Handling of this compound.

References

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